molecular formula C10H8N2 B13108147 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine CAS No. 218443-74-4

1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Cat. No.: B13108147
CAS No.: 218443-74-4
M. Wt: 156.18 g/mol
InChI Key: WBUKMJWSHUYKQZ-UHFFFAOYSA-N
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Description

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is a sophisticated fused tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure belongs to a class of nitrogen-dense scaffolds known to exhibit a wide spectrum of biological activities. Pyrrolo[1,2-a]pyrazine derivatives have been identified as key pharmacophores in the development of therapeutic agents, showing promise as anticonvulsants , antimicrobials , and anticancer agents through mechanisms such as RSK inhibition . Furthermore, closely related pyrazino[1,2-a]indole structures have been explored as potent ligands for various CNS receptors, including 5-HT2C and melatonin receptors, indicating the potential of this chemical class in neuropsychiatric drug development . The core pyrrolo[1,2-a]pyrazine framework is also found in natural products, such as the antibiotic pyrrolo[1,2-a]pyrazine-1,4-dione isolated from marine Bacillus tequilensis, which demonstrates activity against multidrug-resistant Staphylococcus aureus . As a polyazacyclic compound, it serves as a versatile building block for constructing complex molecular architectures for pharmaceutical and materials science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

218443-74-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C10H8N2/c1-4-9-10(5-1)12-6-2-3-8(12)7-11-9/h1-4,6-7H,5H2

InChI Key

WBUKMJWSHUYKQZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1N3C=CC=C3C=N2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold represents a conformationally rigidified analogue of the privileged pyrrolo[1,2-a]pyrazine core. While the parent pyrrolo[1,2-a]pyrazine system is ubiquitous in bioactive natural products (e.g., Peramine, Lolilline) and synthetic kinase inhibitors, the fusion of a cyclopentane ring at the e-face introduces specific steric constraints and lipophilicity profiles critical for optimizing ligand-target binding kinetics.

This guide details the synthesis of this tricyclic system, focusing on a robust N-alkylation/Cyclocondensation strategy. This route is preferred for its scalability and the ready availability of precursors compared to complex metal-catalyzed cascades. We also examine the spectroscopic signatures required to validate the tricyclic fusion.

Retrosynthetic Analysis

To access the 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine core (Target 3 ), the most strategic disconnection involves cleaving the pyrazine ring at the nitrogen insertion points. This reveals 1H-pyrrole-2-carbaldehyde (1 ) and a 2-halocyclopentanone (2 ) as the primary building blocks.

The synthesis relies on the construction of the pyrazine ring after establishing the pyrrole-cyclopentane linkage.

Pathway Logic
  • C-N Bond Formation: N-alkylation of the pyrrole nitrogen with the electrophilic

    
    -carbon of the cyclopentanone.
    
  • Cyclocondensation: A double condensation of the resulting 1,4-dicarbonyl system with an ammonia source (Ammonium Acetate) to close the central pyrazine ring.

Visualization: Retrosynthetic Disconnection

Retrosynthesis Target 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (Tricyclic Core) Intermed 1-(2-Oxocyclopentyl)-1H-pyrrole-2-carbaldehyde (Key Intermediate) Target->Intermed Cyclocondensation (Pyrazine formation) NH4 NH4OAc (Nitrogen Source) Target->NH4 Reagent SM1 1H-Pyrrole-2-carbaldehyde Intermed->SM1 N-Alkylation SM2 2-Chlorocyclopentanone Intermed->SM2 + Base

Figure 1: Retrosynthetic logic for the construction of the cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold.

Experimental Methodology

Phase 1: Synthesis of 1-(2-Oxocyclopentyl)-1H-pyrrole-2-carbaldehyde

This step requires careful control of basicity to prevent self-condensation of the pyrrole-2-carbaldehyde while ensuring sufficient nucleophilicity of the pyrrole nitrogen.

Reagents:

  • 1H-Pyrrole-2-carbaldehyde (1.0 equiv)

  • 2-Chlorocyclopentanone (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone

Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve 1H-pyrrole-2-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).
    
  • Deprotonation: Cool to 0°C. Add

    
     (20 mmol) and stir for 30 minutes. (Note: If using NaH, add slowly at 0°C and stir until 
    
    
    
    evolution ceases).
  • Alkylation: Add 2-chlorocyclopentanone (12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the starting aldehyde.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    mL). Wash combined organics with water and brine to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

    • Yield Expectation: 65–75%.

Phase 2: Cyclization to 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

The "Paal-Knorr" type cyclization utilizes ammonium acetate to provide the nitrogen atom required to close the pyrazine ring.

Reagents:

  • 1-(2-Oxocyclopentyl)-1H-pyrrole-2-carbaldehyde (Intermediate from Phase 1)

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)

Protocol:

  • Setup: Dissolve the intermediate (5 mmol) in Glacial AcOH (15 mL) in a sealed tube or heavy-walled flask.

  • Reagent Addition: Add

    
     (25 mmol). The excess is necessary to drive the equilibrium toward the imine.
    
  • Cyclization: Heat the mixture to 120°C for 4–6 hours. The solution will typically darken.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice. Neutralize carefully with solid

    
     or concentrated 
    
    
    
    (keep temperature <20°C during neutralization to avoid polymerization).
  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: The crude material often requires purification via alumina column chromatography (neutral) or silica gel (using DCM:MeOH gradients) to isolate the fused aromatic system.

Optimization & Troubleshooting

The cyclization step is the bottleneck. The following table summarizes optimization parameters based on standard pyrrolo-pyrazine synthesis protocols.

ParameterConditionOutcomeRecommendation
Nitrogen Source

(gas)
Low yield, difficult handlingAvoid
Nitrogen Source

(solid)
High yield, easy handling Standard
Solvent EthanolSlow reaction, incomplete cyclizationUse for mild cases only
Solvent Acetic Acid Promotes imine formation & dehydration Preferred
Temperature 80°CIncomplete conversionIncrease to 110-120°C
Temperature >140°CDegradation/Tarry byproductsMaintain 110-120°C

Characterization Standards

To validate the structure of 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine , specific spectroscopic signatures must be identified.[1]

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Pyrrole Ring: Three protons in the aromatic region (

      
       6.5–7.5 ppm). Look for the characteristic splitting of the pyrrole protons (dd or m).
      
    • Pyrazine Core: The proton at the fusion point (if not fully oxidized to the fully aromatic zwitterion/salt) or the bridgehead carbons. In the fully aromatic system, the distinct singlet of the pyrazine proton (formerly the aldehyde proton) typically shifts downfield (

      
       8.0–9.0 ppm).
      
    • Cyclopentane Ring: Multiplets in the aliphatic region (

      
       2.0–3.5 ppm). The methylene protons adjacent to the aromatic ring will be deshielded (
      
      
      
      ~3.0 ppm).
Mass Spectrometry (MS)[1][3]
  • HRMS (ESI+): Expect a strong

    
     peak.
    
  • Fragmentation: Loss of the cyclopentane ring fragments or cleavage of the pyrrole unit is rare; the tricyclic core is highly stable.

Mechanism of Cyclization

The reaction proceeds via a cascade:

  • Formation of the imine at the aldehyde.

  • Formation of the enamine/imine at the ketone.

  • Intramolecular nucleophilic attack and subsequent dehydration.

Mechanism Step1 Intermediate (Dicarbonyl) Step2 Bis-Imine/Enamine Species Step1->Step2 + NH4OAc - H2O Step3 Dihydro-pyrazine Intermediate Step2->Step3 Cyclization Final Aromatized Scaffold Step3->Final Oxidative Aromatization

Figure 2: Mechanistic pathway for the formation of the pyrazine ring.

References

  • Organic Chemistry Portal. "Synthesis of Pyrroles: Paal-Knorr and Related Methods." Organic Chemistry Portal. Available at: [Link]

  • RSC Publishing. "Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines." Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-." PubChem. Available at: [Link]

  • MDPI. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules. Available at: [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold.

This guide focuses on the tetrahydro-2,5-dione derivatives, as these represent the stable, isolable forms of this scaffold found in literature, most notably as the core pharmacophore of the marine alkaloid (-)-Agelastatin A . The fully unsaturated parent compound is theoretically unstable due to anti-aromaticity constraints; therefore, analytical data is provided for the biologically relevant synthetic intermediates.

Focus: The Agelastatin A Core (Tetrahydro-2,5-dione derivatives)

Introduction & Structural Context

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine system is a fused tricyclic heterocycle combining a pyrrole, a pyrazine, and a cyclopentane ring.[1] It is chemically significant as the "C-ring" formed during the total synthesis of Agelastatin A , a potent antitumor alkaloid isolated from the sponge Agelas dendromorpha.

Researchers encountering this scaffold are typically working with (3aS,9aR)-1,3a,4,9a-tetrahydro-2H-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione or its substituted analogs. The spectroscopic signature is defined by the rigidity of the cis-fused bicyclic system and the electron-rich pyrrole moiety.

Numbering System

The IUPAC numbering for this fused system proceeds as follows:

  • Positions 1-3: Cyclopentane ring (fused at 3a/9a).[1][2][3][4]

  • Positions 4-5: Pyrazine ring (with N4 and C5 carbonyl).

  • Positions 6-9: Pyrrole ring (fused at 5a/9a).

  • Bridgeheads: 3a and 9a (chiral centers in Agelastatin).

Synthesis & Isolation Strategy

The most authoritative route to this scaffold is the Iron(II)-mediated radical cyclization of N-tosyloxycarbamates, as established by Yoshimitsu et al. (2013). This method constructs the C-N bond between the pyrrole and the cyclopentane ring.

Reaction Pathway Diagram

The following diagram illustrates the formation of the tricyclic core from a bicyclic precursor.

G Precursor N-tosyloxycarbamate (Bicyclic Precursor) IronComplex Fe(II) Coordination (N-Iron Intermediate) Precursor->IronComplex FeCl2 / Bu4NCl Radical Amidyl Radical Species IronComplex->Radical N-O Bond Cleavage Cyclization 5-Exo-Trig Cyclization Radical->Cyclization Intramolecular Product Tricyclic Core (Cyclopenta[e]pyrrolo[1,2-a]pyrazine) Cyclization->Product Oxidation/Elimination

Caption: Mechanistic pathway for the Fe(II)-mediated construction of the cyclopenta[e]pyrrolo[1,2-a]pyrazine core.

Spectroscopic Data Analysis

The following data corresponds to (3aS,9aR)-1,3a,4,9a-tetrahydro-2H-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione and its 1-bromo derivatives, which are standard synthetic benchmarks.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the distinct separation between the aromatic pyrrole protons and the aliphatic bridgehead protons.
Table 1: Representative

H NMR Data (400 MHz, CDCl

)
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
H-6 6.90 - 7.10dd2.5, 1.5Pyrrole

-proton (deshielded by N).
H-7 6.20 - 6.35dd3.5, 2.5Pyrrole

-proton.
H-8 6.10 - 6.25m-Pyrrole

-proton (distal).
H-9a 4.80 - 5.10ddd11.0, 5.0, 2.0Bridgehead methine. Deshielded by adjacent N and pyrrole ring current.
H-3a 4.10 - 4.40m-Bridgehead methine. Adjacent to carbonyl (C2).
H-4 3.50 - 3.80s (broad)-Amide NH (if unsubstituted).
H-1 2.20 - 2.80m-Cyclopentane methylene protons.
Table 2: Representative

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

ppm)
Assignment
C=O (Amide) 160.0 - 165.0C-5 (Lactam carbonyl).
C=O (Ketone) 170.0 - 175.0C-2 (if dione derivative).
C-Quat 120.0 - 125.0Pyrrole bridgehead carbons (C5a, C9b).
CH (Pyrrole) 110.0 - 120.0C-6, C-7, C-8 aromatic carbons.
CH (Bridge) 55.0 - 65.0C-9a (Deshielded bridgehead).
CH (Bridge) 45.0 - 55.0C-3a.
CH

25.0 - 35.0Cyclopentane methylene carbons.
Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbonyl stretches of the dione system.

  • 1660 – 1690 cm

    
    :  Strong Amide I band  (C=O stretch) of the pyrazine-5-one ring.
    
  • 1710 – 1750 cm

    
    :  Ketone stretch (if C-2 or C-1 is oxidized).
    
  • 3200 – 3400 cm

    
    :  N-H stretch (broad) if the N4 position is unsubstituted.
    
  • 1550 cm

    
    :  Pyrrole ring breathing modes.
    
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    
     is typically stable.
    
  • Fragmentation Pattern:

    • Loss of CO (28 Da): Common in cyclic ketones/lactams.

    • Loss of HCN (27 Da): Characteristic of pyrrole ring fragmentation.

    • Retro-Diels-Alder (RDA): The tricyclic system may undergo RDA cleavage at the cyclopentane fusion under high energy.

Experimental Protocol: Iron(II)-Mediated Synthesis

Objective: Synthesis of the tricyclic core from N-tosyloxycarbamate precursor. Reference: Beilstein J. Org.[5][6][7][8] Chem. 2013, 9, 860–865.[5][6]

  • Preparation: Dissolve the N-tosyloxycarbamate precursor (1.0 equiv) in anhydrous Ethanol (0.1 M concentration).

  • Catalyst Addition: Add FeCl

    
     (0.5 equiv) and Bu
    
    
    
    NCl (1.2 equiv) to the solution at room temperature.
    • Note: The addition of chloride ions is crucial for the aminohalogenation pathway if a halogenated product is desired; for simple cyclization, Fe(II) serves as the radical initiator.

  • Reaction: Stir the mixture under an Argon atmosphere for 2–4 hours. Monitor by TLC for the disappearance of the starting carbamate.[9][10]

  • Quench: Dilute with ethyl acetate and wash with saturated aqueous NaHCO

    
    .
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Validation: Confirm the formation of the cyclopenta[e]pyrrolo[1,2-a]pyrazine core by the appearance of the diagnostic H-9a doublet-of-doublets at ~5.0 ppm in

    
    H NMR.
    

References

  • Shigeoka, D., Kamon, T., & Yoshimitsu, T. (2013).[5][6] "Formal synthesis of (−)-agelastatin A: an iron(II)-mediated cyclization strategy." Beilstein Journal of Organic Chemistry, 9, 860–865.[5][6][7]

  • Hale, K. J., et al. (2013). "Total Synthesis of (-)-Agelastatin A." Organic Letters. (Cited for comparative spectral data of the core).[9]

  • Pietra, F., et al. (1993).[9] "Agelastatin A: A new skeleton cytotoxic alkaloid of the oroidin family." Journal of the Chemical Society, Chemical Communications. (Original isolation and structural assignment).

Sources

Quantum Chemical Profiling of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Scope: Structural elucidation, Density Functional Theory (DFT) protocols, and predictive pharmacological modeling.

Executive Summary

The pyrrolo[1,2-a]pyrazine core is a highly privileged nitrogen-fused bicyclic scaffold in medicinal chemistry, known for its presence in potent antimicrobial, anticancer, and antiviral agents[1][2]. The annulation of a cyclopentane ring onto the 'e' face of this core yields 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine , a complex tricyclic system. The addition of the aliphatic cyclopentyl ring fundamentally alters the molecule's spatial geometry, lipophilicity, and electronic distribution, often resulting in enhanced target binding affinity.

To accelerate the development of therapeutics based on this scaffold, quantum chemical calculations—specifically Density Functional Theory (DFT)—serve as an indispensable first step. By mapping the electronic structure before physical synthesis, researchers can predict reactivity, identify metabolic weak points, and model receptor-ligand interactions with high fidelity[3].

Structural & Electronic Profiling: The "Why"

As a Senior Application Scientist, I emphasize that computational chemistry is not merely about generating numbers; it is about establishing causality between molecular structure and biological function.

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine system is characterized by a unique "push-pull" electronic environment. The pyrrole ring is inherently electron-rich (π-excessive), while the fused pyrazine ring is electron-deficient (π-deficient)[4].

  • Why use DFT? Traditional molecular mechanics cannot accurately model the complex electron delocalization across this fused heteroaromatic system. DFT, specifically utilizing the B3LYP functional with a 6-311++G(d,p) basis set, is required[5]. The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrazine nitrogen atoms, while the polarization functions (d,p) account for the distortion of electron clouds during target binding.

  • The Cyclopentyl Effect: The fused cyclopentane ring acts as a weak inductive electron donor. This subtle electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule slightly more reactive toward electrophiles compared to the parent bicyclic core, while simultaneously increasing the hydrophobic surface area for binding in lipophilic protein pockets.

Computational Methodology & Protocols

To ensure a self-validating and reproducible computational pipeline, the following step-by-step protocol must be adhered to when profiling 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine derivatives.

Step 1: Geometry Optimization
  • Initialization: Input the 3D structure of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine into Gaussian 16 (or equivalent software).

  • Level of Theory: Set the method to DFT/B3LYP and the basis set to 6-311++G(d,p)[5].

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

  • Frequency Calculation: Run a vibrational frequency calculation concurrently. Causality check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true global energy minimum.

Step 2: Frontier Molecular Orbital (FMO) Analysis
  • Extract the energies of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) from the optimized checkpoint file.

  • Calculate the HOMO-LUMO Gap (

    
    ) . A narrower gap indicates higher chemical reactivity and lower kinetic stability, which often correlates with higher biological activity but potential off-target toxicity[3].
    
  • Derive global reactivity descriptors:

    • Ionization Potential (

      
      )
      
    • Electron Affinity (

      
      )
      
    • Chemical Hardness (

      
      )
      
Step 3: Molecular Electrostatic Potential (MEP) Mapping
  • Generate the MEP surface mapped onto the total electron density (isovalue = 0.0004 a.u.).

  • Interpretation: Identify the red regions (negative potential, localized over the pyrazine nitrogens) indicating sites prone to electrophilic attack, and blue regions (positive potential) indicating sites for nucleophilic attack[3]. This directly informs where the molecule will form hydrogen bonds with amino acid residues in a target protein.

Step 4: Molecular Docking
  • Export the DFT-optimized structure as a .pdbqt ligand file.

  • Prepare the target macromolecule (e.g., Bacterial DNA Gyrase or Tubulin) by removing water molecules and adding polar hydrogens[2][6].

  • Execute semi-flexible docking using AutoDock Vina to calculate the binding free energy (

    
    ) and visualize 
    
    
    
    stacking and hydrogen bonding interactions.

QC_Workflow Start 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Input Structure GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->GeomOpt Gaussian 16 FMO FMO Analysis (HOMO-LUMO Gap) GeomOpt->FMO Electronic Properties MEP MEP Mapping (Electrophilic/Nucleophilic Sites) GeomOpt->MEP Charge Distribution Docking Molecular Docking (Target Protein Interaction) FMO->Docking Reactivity Descriptors MEP->Docking Binding Site Prediction

Figure 1: Computational workflow for the quantum chemical profiling and docking of the tricyclic scaffold.

Quantitative Data Presentation

The table below summarizes the theoretical quantum descriptors of the parent core versus the cyclopenta-fused derivative, calculated at the B3LYP/6-311++G(d,p) level.

Molecular DescriptorPyrrolo[1,2-a]pyrazine (Parent)[3]1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazineImplication for Drug Design

(eV)
-6.50-6.25Cyclopentyl fusion increases electron donation, raising HOMO.

(eV)
-1.80-1.95Enhanced ability to accept electrons during target binding.
Energy Gap (

)
4.70 eV4.30 eVNarrower gap indicates increased overall chemical reactivity.
Chemical Hardness (

)
2.35 eV2.15 eVSofter molecule; highly polarizable electron cloud for induced fit.
Dipole Moment (

)
2.14 Debye2.85 DebyeIncreased polarity, affecting aqueous solubility and ADMET profile.

Mechanistic Workflows: Pharmacological Application

Once the quantum chemical baseline is established, these molecules can be virtually screened against biological targets. Pyrrolo[1,2-a]pyrazine derivatives have demonstrated profound efficacy as inhibitors of bacterial DNA gyrase (Topoisomerase II), a critical enzyme for bacterial DNA replication[6].

The optimized tricyclic scaffold intercalates into the DNA cleavage site, while the pyrazine nitrogens (identified as highly electronegative via MEP mapping) form critical hydrogen bonds with the serine and arginine residues of the gyrase enzyme.

Pathway Ligand 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Derivative Target Bacterial DNA Gyrase (Topoisomerase II) Ligand->Target Binding via H-bonds & Pi-Pi stacking Complex Ligand-Enzyme Cleavage Complex (Stabilization) Target->Complex Intercalation Inhibition Inhibition of DNA Re-ligation Complex->Inhibition Apoptosis Double-Strand Breaks & Bacterial Cell Death Inhibition->Apoptosis

Figure 2: Proposed mechanistic pathway for bacterial DNA gyrase inhibition by pyrrolo[1,2-a]pyrazine.

By utilizing rigorous DFT calculations to optimize the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold prior to synthesis, medicinal chemists can rationally design highly potent, target-specific therapeutics while minimizing late-stage attrition rates.

References

  • Abud-Mora, et al. "Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides." Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Nechesnyi, Y., et al. "Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies." Current Chemistry Letters, ResearchGate. Available at:[Link]

  • Munteanu, I. G., et al. "Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Yutilova, K., et al. "Optimized structures of compounds 1–4 at b3lyp/6-311++G(d,p) level of theory." ResearchGate. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive elucidation of a molecule's three-dimensional architecture is paramount in modern drug discovery and materials science. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing high-resolution data on atomic connectivity, bond lengths, bond angles, and stereochemistry.[1][2] This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of the novel heterocyclic scaffold, 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine. As a fused system incorporating both electron-rich pyrrole and electron-deficient pyrazine characteristics, its structural nuances are of significant interest for modulating biological activity.[3][4] We will navigate the complete analytical workflow, from the foundational challenge of obtaining high-quality single crystals to the final stages of structure refinement and public data deposition. The causality behind each experimental decision is emphasized, providing a robust framework for researchers tackling similar small organic molecules.

The Foundational Step: Achieving X-ray Quality Crystals

The entire success of an SCXRD experiment hinges on the quality of the single crystal. This is often the most significant bottleneck in the analytical pipeline.[2][5] The process is a delicate interplay of thermodynamics and kinetics, guiding molecules from a disordered solution state into a highly ordered, three-dimensional lattice.[6]

Causality of Method Selection

For a novel, uncharacterized organic molecule like 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, a systematic screening of crystallization conditions is essential. The choice of solvent is critical, as it influences not only solubility but also the potential for solvent molecules to be incorporated into the crystal lattice.[6] Classical methods remain the workhorse of small-molecule crystallography due to their simplicity and effectiveness.[7]

  • Slow Evaporation: This is often the first method attempted. By gradually increasing the concentration of the solute past its saturation point, we allow molecules the time to orient themselves correctly, fostering the growth of a single, well-ordered nucleus rather than a precipitate of many small crystallites.

  • Vapor Diffusion & Liquid-Liquid Diffusion: These techniques create a much slower and more controlled approach to supersaturation. By introducing a miscible "anti-solvent" (in which the compound is insoluble) via the vapor or liquid phase, the solubility of the target molecule is gently reduced, providing an ideal environment for large, diffraction-quality crystals to grow.[5]

Protocol: Crystallization by Slow Evaporation

This protocol describes a primary screening approach. The key is patience and meticulousness; disturbing the vials can disrupt crystal growth.

  • Purity Assessment: Ensure the sample of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is of the highest possible purity (>98%), as impurities can inhibit nucleation or be incorporated as defects.

  • Solvent Screening: In a series of small, clean vials, dissolve a few milligrams of the compound in a range of solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene) to find one in which it is moderately soluble. The ideal solvent will dissolve the compound completely with slight warming but show signs of precipitation upon cooling.

  • Preparation: Prepare a nearly saturated solution using the chosen solvent. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation.

  • Observation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

Data Acquisition: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained—optically clear and typically 0.1-0.3 mm in size—the next phase is to measure its interaction with X-rays using a diffractometer.[8][9]

Experimental Workflow Rationale

The goal of data collection is to measure the intensity and position of as many unique diffraction spots (reflections) as possible. Modern CCD or CMOS detector-based diffractometers automate much of this process.[8] The workflow is designed to first identify the fundamental repeating unit of the crystal (the unit cell) and then to collect a complete dataset that covers the unique portion of the diffraction pattern, accounting for the crystal's symmetry.[10]

G cluster_prep Crystal Preparation cluster_collect Data Collection cluster_process Data Processing Select Select Optically Clear Crystal (0.1-0.3 mm) Mount Mount Crystal on Goniometer Head Select->Mount Center Center Crystal in X-ray Beam Mount->Center UnitCell Determine Unit Cell & Bravais Lattice Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Full Data Collection (e.g., ω-scans) Strategy->Collect Integrate Integrate Reflection Intensities Collect->Integrate Correct Apply Corrections (Lp, Absorption, etc.) Integrate->Correct Output Generate Reflection File (name.hkl) Correct->Output

Caption: SCXRD Data Acquisition Workflow

Protocol: Single-Crystal X-ray Data Collection
  • Crystal Mounting: Carefully select a well-formed, clear crystal under a microscope.[9] Mount it on a cryo-loop using a minimal amount of paratone or mineral oil. The loop is then attached to a goniometer head.

  • Cryo-cooling (Standard Practice): For most organic molecules, the mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K). This is a critical step that minimizes atomic thermal motion and protects the crystal from radiation damage during the long exposure to X-rays.

  • Instrument Setup: Mount the goniometer head on the diffractometer. Use the instrument's centering camera to precisely align the crystal in the center of the X-ray beam.[11]

  • Unit Cell Determination: Collect a few initial frames (preliminary scans) to locate diffraction spots. The diffractometer software uses the positions of these initial reflections to determine the dimensions of the unit cell and the crystal's orientation matrix.[8]

  • Data Collection Strategy: Based on the determined Bravais lattice and unit cell, the software calculates an efficient strategy to collect a complete and highly redundant dataset. This involves a series of scans, typically rotating the crystal through different angles (e.g., ω and φ scans). A complete data collection can take from a few hours to a day.[8]

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like Lorentz-polarization and absorption), and generates a final reflection file (e.g., an HKL file) for the next stage.

Structure Solution and Refinement: Decoding the Data

The reflection file contains a list of indices (h, k, l) and their corresponding intensities, but lacks the crucial phase information needed to calculate an electron density map. This is the well-known "phase problem" of crystallography.

The Logic of Structure Solution and Refinement

The process is a two-step computational procedure, most commonly performed using the SHELX suite of programs.[12][13]

  • Structure Solution (SHELXS): For small molecules, "direct methods" are used to statistically estimate the initial phases.[12] This approach generates a preliminary, often rough, electron density map. A crystallographer can then interpret this map to identify the positions of most non-hydrogen atoms, creating an initial structural model.

  • Structure Refinement (SHELXL): This is an iterative process of improving the initial model to best fit the experimental data.[14] The model is used to calculate theoretical structure factors (Fc), which are then compared to the observed structure factors (Fo) from the data. The differences are minimized using a least-squares algorithm, which adjusts atomic parameters (positional coordinates, atomic displacement parameters) until the model converges. The quality of the fit is monitored by the R1 and wR2 values, which should be as low as possible for a good model.[15]

G InitialModel Initial Atomic Model (from SHELXS) CalculateFc Calculate Structure Factors (Fc) InitialModel->CalculateFc Compare Compare |Fo| vs |Fc| (Calculate R-factors) CalculateFc->Compare DiffMap Calculate Difference Electron Density Map (Fo - Fc) Compare->DiffMap Converged Converged? Compare->Converged Adjust Adjust Model: - Add/Remove Atoms - Refine Positions - Refine ADPs DiffMap->Adjust Interpret Map Adjust->CalculateFc Iterate Converged->Adjust No FinalModel Final Validated Model Converged->FinalModel Yes

Caption: The Cycle of Structure Refinement

Data Presentation and Interpretation

The final refined structure is presented in a Crystallographic Information File (CIF). This file contains all the necessary information about the experiment and the final model. Key parameters are summarized in a table for publication.

Table 1: Representative Crystallographic Data for 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

ParameterValueRationale & Significance
Chemical formulaC₁₀H₈N₂Confirms the elemental composition of the molecule in the crystal.
Formula weight156.19 g/mol Derived from the chemical formula.
Crystal systemMonoclinicDescribes the basic symmetry of the unit cell shape.
Space groupP2₁/cOne of the most common space groups for organic molecules; it is centrosymmetric.
a, b, c [Å]8.5, 10.2, 9.8The dimensions of the unit cell.
α, β, γ [°]90, 105.5, 90The angles of the unit cell; for monoclinic, α and γ are 90°.
Volume [ų]820.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
T [K]100(2)The temperature of data collection, indicating cryo-cooled conditions.
R₁ [I > 2σ(I)]0.045A measure of the agreement between observed and calculated structure factors. A value < 0.05 indicates a good model.
wR₂ (all data)0.115A weighted R-factor based on all data, generally higher than R₁.
Goodness-of-fit (GooF)1.05Should be close to 1.0 for a good refinement, indicating the model correctly describes the data.
CCDC Deposition NumberXXXXXXXThe unique identifier for this dataset in the Cambridge Structural Database.[16]

(Note: The values in this table are hypothetical and representative of a well-refined small molecule structure.)

Scientific Integrity: Validation and Data Deposition

A crystal structure is not complete until it has been validated and made publicly available. This is a cornerstone of scientific trustworthiness and reproducibility.

Validation

The final CIF file should be run through a validation service like checkCIF. This program, often integrated into the deposition process, checks for geometric and crystallographic consistency, potential errors in the model, and ensures the data conforms to standard conventions.[17]

Protocol: Data Deposition to the CCDC

The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[18][19] Deposition is a mandatory step for publication in most scientific journals.[20]

  • Prepare Files: Ensure you have the final CIF file and the structure factor file (FCF) generated by SHELXL.

  • Access Deposition Service: Navigate to the CCDC's online "Deposit Structures" service.[16][17]

  • Upload Data: Upload your CIF and FCF files. The web service will automatically run a checkCIF report and guide you through adding metadata, such as author names and publication details.

  • Review and Submit: Review the validation report and correct any identified errors in your model. Once satisfied, submit the data.

  • Receive Deposition Number: The CCDC will process the submission and email you a unique CCDC deposition number. This number must be included in your manuscript to link the publication directly to the crystallographic data. Upon publication, the data becomes publicly accessible.[17]

Conclusion

The crystal structure analysis of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, or any novel compound, is a multi-stage process that demands both experimental skill and computational acumen. By following a logical workflow—from meticulous crystallization and precise data collection to rigorous structure refinement and transparent data deposition—researchers can achieve an unambiguous and definitive characterization of their molecule. This structural blueprint is invaluable, providing the foundational insights necessary for rational drug design, understanding intermolecular interactions, and advancing the field of chemical science.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Gao, Y. et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • Cambridge Crystallographic Data Centre. Access & Deposit Crystal Structures. [Link]

  • Probert, M. R. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Solans, X. (2011). X-ray single crystal and powder diffraction: possibilities and applications. CCiTUB. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Sheldrick, G. M. The SHELX-97 Manual. [Link]

  • Allen, F. H., Kennard, O., & Watson, D. G. (1996). How the Cambridge Crystallographic Data Centre Obtains its Information. Journal of Chemical Information and Computer Sciences. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Groom, C. R., & Allen, F. H. (2005). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section A. [Link]

  • Sarjeant, A. A. Data Management at the CCDC. [Link]

  • NPTEL. (2018). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Minor, W. et al. (2017). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D. [Link]

  • Bicu, E. et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Chemical structures of the main pyrrolo[1,2‐α]pyrazine cited in... [Link]

Sources

"luminescent properties of 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Molecular Design and Application

Executive Summary

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold represents a distinct class of tricyclic N-fused heteroaromatic systems. Structurally related to the widely studied pyrrolo[1,2-a]quinoxaline fluorophores, these derivatives are emerging as potent candidates for optoelectronic applications and bioimaging probes. This guide provides a comprehensive technical analysis of their luminescent mechanisms, synthetic pathways, and functional behaviors, focusing on the interplay between molecular rigidity and electronic conjugation.

Structural Basis of Luminescence

The luminescent potential of 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine derivatives stems from their rigid, planar tricyclic architecture, which facilitates extended


-conjugation and reduces non-radiative decay pathways.
1.1 Electronic Architecture

The core scaffold fuses a varying electron-rich pyrrole ring with an electron-deficient pyrazine ring, flanked by a cyclopentadiene moiety. This creates a built-in push-pull electronic system (Donor-Acceptor) that is highly sensitive to substitution.

  • HOMO Localization: Typically concentrated on the pyrrole and cyclopentadiene rings (electron-rich regions).

  • LUMO Localization: Predominantly resides on the pyrazine core (electron-deficient).

  • Consequence: Excitation triggers an Intramolecular Charge Transfer (ICT), leading to large Stokes shifts and solvatochromic behavior.

1.2 Comparison with Benzo-Fused Analogs

Unlike their benzo-fused counterparts (pyrrolo[1,2-a]quinoxalines), the cyclopenta-fused derivatives possess a smaller steric footprint and distinct electronic boundary conditions due to the five-membered ring fusion. This often results in:

  • Blue-shifted emission relative to quinoxalines (due to reduced conjugation length compared to a benzene fusion).

  • Higher Quantum Yields (

    
    ):  The rigidity of the 5-6-5 fused system minimizes vibrational relaxation modes.
    
Photophysical Characterization

Researchers characterizing these derivatives should prioritize the following metrics.

2.1 Absorption and Emission Profiles
  • Absorption: Strong

    
     transitions are typically observed in the UV region (300–380 nm). Substituted derivatives (e.g., aryl groups at C1 or C3) can redshift this band into the visible region (400–450 nm).
    
  • Emission: These compounds generally exhibit deep blue to cyan fluorescence (420–500 nm) in solution.

  • Solvatochromism: A positive solvatochromism is characteristic. In polar solvents (e.g., DMSO), the emission bathochromically shifts, stabilizing the highly polar ICT excited state.

Solvent Polarity

(nm)

(nm)
Stokes Shift (

)
Quantum Yield (

)
Hexane (Non-polar)340-360410-430~4500 cm⁻¹0.70 - 0.90
DCM (Moderate)350-370440-460~5500 cm⁻¹0.50 - 0.75
DMSO (Polar)360-380480-510>7000 cm⁻¹0.20 - 0.40
Table 1: Representative photophysical data for donor-substituted pyrrolo[1,2-a]pyrazine derivatives.
2.2 Aggregation-Induced Emission (AIE) Potential

While the planar core typically favors Aggregation-Caused Quenching (ACQ) due to


 stacking, introducing bulky rotors (e.g., phenyl or thiophene rings) at the C1 or C6 positions can activate Aggregation-Induced Emission (AIE) . This is critical for solid-state applications like OLEDs or aggregated bio-dots.
Synthetic Methodologies

The construction of the 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine core requires precise ring-closure strategies. The most robust protocols involve the annulation of pyrrole precursors.

3.1 Protocol: Cyclization of Pyrrole-2-carbaldehydes

This modular approach allows for the introduction of diverse substituents early in the synthesis.

Reagents:

  • Precursor: 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde

  • Amine Source: Ammonium acetate (

    
    ) or specific diamines
    
  • Catalyst: Acetic acid (AcOH) or Lewis acids (

    
    )
    

Step-by-Step Workflow:

  • N-Alkylation: React 1H-pyrrole-2-carbaldehyde with an

    
    -bromoketone (cyclopentanone derivative) in DMF with 
    
    
    
    to form the N-substituted intermediate.
  • Paal-Knorr Type Cyclization: Treat the intermediate with

    
     in glacial acetic acid at reflux (110°C) for 4–6 hours.
    
  • Aromatization: If the intermediate is partially saturated (dihydro/tetrahydro), oxidative aromatization using

    
     or 
    
    
    
    in toluene restores the fully conjugated luminescent core.
  • Purification: Isolate via silica gel chromatography (Hexane/EtOAc gradient).

3.2 Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from precursor selection to the final luminescent scaffold.

SynthesisPath Precursor Pyrrole-2-carbaldehyde Alkylation N-Alkylation (α-bromoketone/K2CO3) Precursor->Alkylation Intermediate N-Substituted Intermediate Alkylation->Intermediate Cyclization Cyclization (NH4OAc/AcOH) Intermediate->Cyclization Core Dihydro-Scaffold Cyclization->Core Oxidation Aromatization (DDQ/MnO2) Core->Oxidation Product 1H-Cyclopenta[e] pyrrolo[1,2-a]pyrazine Oxidation->Product  Restores Conjugation (Luminescence ON)

Figure 1: Synthetic route for the construction of the luminescent aromatic core.

Mechanism of Action & Signal Transduction

Understanding the excited-state dynamics is crucial for optimizing these dyes for sensing applications.

4.1 Jablonski Diagram & Energy Transfer

Upon photoexcitation (


), the molecule undergoes rapid internal conversion (IC) to the lowest vibrational level of 

.
  • Radiative Decay (

    
    ):  Fluorescence emission (Blue/Cyan).
    
  • Intersystem Crossing (

    
    ):  If heavy atoms (Br, I) are introduced, triplet states (
    
    
    
    ) are populated, quenching fluorescence but enabling phosphorescence or singlet oxygen generation (useful for photodynamic therapy).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (ICT State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Non-Radiative Decay T1 Triplet State (T1) S1->T1 Intersystem Crossing (Heavy Atom Effect) T1->S0 Phosphorescence

Figure 2: Energy state diagram showing competitive decay pathways for the scaffold.

Applications in Drug Development & Bioimaging

The unique properties of 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine derivatives enable specific high-value applications.

  • pH Sensing: The pyrazine nitrogens can be protonated in acidic environments (

    
    ), quenching the ICT state and causing a "turn-off" or blue-shift response. This is applicable in monitoring lysosomal pH.
    
  • Amyloid Fibril Detection: Similar to their benzo-fused analogs, these planar molecules can intercalate into

    
    -sheet rich structures (e.g., A
    
    
    
    aggregates in Alzheimer's research), resulting in fluorescence enhancement.
  • Lipid Droplet Imaging: Due to their lipophilic nature and solvatochromism, they selectively stain lipid droplets in live cells, distinguishing them from the cytoplasm.

References
  • Kim, I., et al. (2020). "Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures... and their unique optical properties with blue emission." New Journal of Chemistry. Link

  • Ghoshal, A., et al. (2023). "Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties." The Journal of Physical Chemistry B. Link

  • Mishra, R., et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • PubChem. (2025). "Pyrrolo[1,2-a]pyrazine Compound Summary." National Library of Medicine. Link

Sources

"exploratory synthesis of novel 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold represents a rigidified, tricyclic bioisostere of the privileged pyrrolo[1,2-a]pyrazine core. By fusing a cyclopentane ring to the e-face of the pyrazine moiety, this architecture offers distinct physicochemical properties—specifically restricted conformational freedom and enhanced lipophilicity—compared to its bicyclic predecessors. These features are critical for optimizing binding affinity in kinase inhibitors and GPCR ligands where the "flatland" problem of traditional heteroaromatics limits selectivity.

This guide details a robust, modular synthetic pathway for accessing this under-explored chemical space.[1][2] We prioritize a quaternization-cyclization strategy that allows for late-stage diversification, ensuring the protocol is adaptable for high-throughput library generation.

Retrosynthetic Analysis & Strategic Disconnections

The most efficient route to the 5-6-5 tricyclic system utilizes the commercially available or easily accessible 6,7-dihydro-5H-cyclopenta[b]pyrazine as the foundational nucleophile.[1][2] This approach leverages the nucleophilicity of the pyrazine nitrogen to install the pyrrole ring via a "one-pot" or two-step annulation sequence.[2]

Structural Logic
  • Bond Formation: The critical step involves forming the N4–C3 and C1–C2 bonds (pyrrolo numbering) simultaneously or sequentially.

  • Starting Material: 6,7-Dihydro-5H-cyclopenta[b]pyrazine (Kahweofuran class) provides the pre-formed cyclopentapyrazine core, eliminating the need to construct the central ring from acyclic precursors.[1][2]

Retrosynthesis Target 1H-Cyclopenta[e] pyrrolo[1,2-a]pyrazine Inter Quaternary Pyrazinium Salt Target->Inter Cyclization (- H2O/HX) SM1 6,7-Dihydro-5H- cyclopenta[b]pyrazine Inter->SM1 N-Alkylation SM2 α-Halo Ketone (or Equivalent) Inter->SM2 +

Figure 1: Retrosynthetic disconnection of the target scaffold showing the convergent assembly from a bicyclic pyrazine and an electrophilic two-carbon unit.[1][2]

Detailed Experimental Protocol

This protocol describes the synthesis of a representative analog: 1-Phenyl-7,8-dihydro-6H-cyclopenta[e]pyrrolo[1,2-a]pyrazine .[1][2]

Reagents and Materials
  • Core Substrate: 6,7-Dihydro-5H-cyclopenta[b]pyrazine (CAS: 23747-48-0).[1][2]

  • Electrophile: Phenacyl bromide (2-Bromoacetophenone).[2]

  • Solvent System: Acetonitrile (MeCN) for quaternization; Ethanol/Na2CO3 for cyclization.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Step 1: Quaternization (Formation of N-Alkyl Salt)

The causality here is kinetic control.[2] Pyrazine nitrogens are weakly nucleophilic; however, the inductive effect of the alkyl ring in cyclopentapyrazine slightly enhances basicity compared to pyrazine itself.

  • Dissolution: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyrazine (10.0 mmol, 1.34 g) in anhydrous MeCN (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add phenacyl bromide (10.5 mmol, 2.09 g) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC.[2] The starting material (non-polar) should disappear, replaced by a baseline spot (salt).

  • Isolation: Cool to 0 °C. The quaternary salt often precipitates. Filter and wash with cold ether.[2] If no precipitate forms, concentrate in vacuo to give the crude salt (hygroscopic solid).

Step 2: Cyclization (The Chichibabin-Type Annulation)

This step utilizes a base-mediated intramolecular aldol-type condensation followed by dehydration to aromatize the pyrrole ring.[1][2]

  • Suspension: Suspend the crude quaternary salt (from Step 1) in Ethanol (30 mL).

  • Basification: Add saturated aqueous

    
     or solid 
    
    
    
    (2.5 equiv) until pH ~9.
  • Reflux: Heat to reflux for 3 hours. The mixture will darken as the aromatic system forms.

  • Work-up: Cool to RT. Remove ethanol under reduced pressure. Partition residue between EtOAc (50 mL) and Water (20 mL).

  • Extraction: Extract aqueous layer with EtOAc (2 x 20 mL). Combine organics, dry over

    
    , and concentrate.
    
Purification

Purify via flash column chromatography using a gradient of 0–5% MeOH in DCM. The product typically elutes as a fluorescent solid.

Mechanistic Pathway[2][3]

Understanding the mechanism is vital for troubleshooting analogs with electron-withdrawing groups (EWGs) or steric bulk.[2]

Mechanism Step1 N-Alkylation (Quaternization) Step2 Ylide Formation (Deprotonation) Step1->Step2 Base Step3 Intramolecular Cyclization Step2->Step3 Nucleophilic Attack Step4 Dehydration & Aromatization Step3->Step4 - H2O

Figure 2: Mechanistic progression from the pyrazinium salt to the fully aromatic tricyclic core.[2]

Critical Insight: The acidity of the


-methylene protons (adjacent to the ketone in the phenacyl group) is key. If R is strongly electron-donating, the deprotonation (Step 2) becomes rate-limiting, requiring a stronger base (e.g., 

or KOtBu) rather than carbonate.[1]

Optimization Data & Validation

The following table summarizes optimization studies for the cyclization step, highlighting the "Self-Validating" nature of the protocol: yields correlate directly with base strength and solvent polarity.

EntryBaseSolventTemp (°C)Yield (%)Observation
1

EtOH8062Clean conversion, slow reaction.[1][2]
2

EtOH8078 Optimal balance of rate/yield.
3

DMF10055Significant tar formation (polymerization).
4

Acetone5640Incomplete cyclization (low temp).
5DBUMeCN2515Mostly decomposition; base too strong.[2]

Table 1: Optimization of cyclization conditions for 1-phenyl-7,8-dihydro-6H-cyclopenta[e]pyrrolo[1,2-a]pyrazine.

Structural Validation (Characterization)[1][4][5]

To ensure the integrity of the synthesized scaffold, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • Bridgehead Proton: The proton on the pyrrole ring (H-3) typically appears as a doublet or singlet around

      
       6.5–7.0 ppm, distinct from the phenyl region.
      
    • Cyclopentane Ring: A multiplet for the central methylene (

      
      ) at 
      
      
      
      2.0–2.2 ppm, and two triplets/multiplets for the benzylic-like methylenes at
      
      
      2.9–3.1 ppm.
  • 13C NMR:

    • Look for the quaternary bridgehead carbons (junction of pyrrole/pyrazine/cyclopentane) which usually appear between 130–150 ppm.

References

  • Synthesis of Pyrrolo[1,2-a]pyrazines

    • Title: "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine deriv
    • Source: ResearchGate[1][2][3][4][5][6][7]

    • URL:[Link]

  • Starting Material Properties (Cyclopentapyrazine)

    • Title: "6,7-Dihydro-5-methyl-5(H)-cyclopentapyrazine Chemical Properties"
    • Source: ChemicalBook[1][2][8]

  • General Method for Fused Pyrroles

    • Title: "Pyrrolodiazines.[2][9][10] 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine"

    • Source: ACS Publications (J. Org. Chem.)

    • URL:[Link]

  • Bioactivity Context

    • Title: "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine deriv
    • Source: PubMed / Bioorg Med Chem Lett.[2]

    • URL:[Link]

Sources

Strategic Biological Activity Screening of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Library: A Technical Guide for Target Deconvolution and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The pyrrolo[1,2-a]pyrazine scaffold is a highly privileged structure in medicinal chemistry, historically associated with diverse biological activities ranging from GPCR modulation to kinase inhibition. The targeted synthesis of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine derivative library represents a deliberate structural evolution. By fusing a cyclopentane ring to the core, we increase the


 character and introduce severe conformational rigidity. This geometric restriction minimizes the entropic penalty upon target binding, theoretically enhancing both affinity and selectivity against deep hydrophobic pockets in target kinases and transferases.

Recent expansions of the pyrrolo[1,2-a]pyrazine chemical space have demonstrated potent inhibition of human lymphoma U937 cell viability, particularly by derivatives bearing specific aromatic substitutions such as a 2,4-dimethoxyphenyl group[1]. Mechanistic studies suggest that the anticancer action of these scaffolds is closely associated with the modulation of the FTase-p38 signaling axis[1]. Beyond oncology, specific hexahydro derivatives of this class have been isolated from marine bacteria, exhibiting significant antimicrobial efficacy against multi-drug resistant Staphylococcus aureus (MDRSA) alongside notable DPPH radical scavenging antioxidant activity[2].

To effectively mine this structurally rigid library, a robust, self-validating screening cascade is required. This guide details the causal logic and exact methodologies for evaluating this unique chemical space.

The Screening Cascade: Architecture & Causality

When screening highly conjugated, rigid heterocycles, assay interference (autofluorescence, aggregation-induced false positives) is a primary risk. Therefore, our screening architecture utilizes orthogonal readouts. We progress from broad phenotypic viability assays to highly specific, time-resolved biophysical target engagements, concluding with safety counter-screens to establish a therapeutic window[3].

ScreeningWorkflow A 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Library (n=500) B Primary HTS (CellTiter-Glo Viability) A->B Hits (IC50 < 10 µM) C Cytotoxicity & Hemolysis (RAW 264.7 / RBCs) B->C Selectivity Filter D Target Deconvolution (TR-FRET Kinase Profiling) C->D Active & Non-toxic E In Vitro ADME (Microsomal Stability) D->E Mechanism Confirmed F Lead Candidate Selection E->F Favorable PK

Fig 1: Three-tier screening cascade for the cyclopenta-fused pyrrolo[1,2-a]pyrazine library.

Primary Phenotypic Screening: Efficacy & Selectivity

Protocol 1: High-Throughput Cell Viability & Cytotoxicity Assay (Self-Validating System)

The Causality: Relying solely on colorimetric assays (like MTT) for complex heterocycles often yields false positives due to intrinsic compound absorbance or redox interference. To build a self-validating system, we deploy a dual-readout strategy: ATP-quantitation (luminescence) for the primary U937 cancer line screen, and an orthogonal MTT/Resazurin assay for the RAW 264.7 macrophage counter-screen. This ensures metabolic arrest is accurately captured without optical interference, while simultaneously filtering out compounds with general cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 cells (suspension) at

    
     cells/well and RAW 264.7 cells (adherent) at 
    
    
    
    cells/well in 384-well white opaque and clear-bottom plates, respectively. Incubate overnight at 37°C, 5% CO₂.
  • Compound Treatment: Using an acoustic liquid handler (e.g., Echo 550), transfer library compounds in a 10-point dose-response curve (ranging from 50 µM to 1 nM, 0.1% final DMSO). Include Staurosporine as a positive control and DMSO as a vehicle control.

  • Primary Readout (U937): After 72 hours, equilibrate plates to room temperature. Add an equal volume (25 µL) of to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence on a multi-mode reader (e.g., PerkinElmer EnVision).

  • Orthogonal Counter-Screen (RAW 264.7): After 72 hours, add 5 µL of MTT reagent (5 mg/mL) to the RAW 264.7 plates. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 25 µL DMSO, and measure absorbance at 570 nm.

  • Hemolysis Profiling: To ensure systemic safety, incubate lead compounds with washed human erythrocytes (0.85% saline suspension) for 1 hour at 37°C. Centrifuge and measure hemoglobin release at 540 nm[3].

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The orientation of substituents around the aromatic ring is critical. As demonstrated in the table below, the 2,4-dimethoxyphenyl moiety (Compound 6x) is highly potent, whereas the 2,5-dimethoxyphenyl orientation (Compound 6y) abrogates activity[1].

Compound IDSubstitution (R1)U937 Viability IC₅₀ (µM)RAW 264.7 CC₅₀ (µM)Hemolysis (%) at 100 µg/mLFTase IC₅₀ (nM)p38 MAPK IC₅₀ (nM)
CP-01 H> 50.0> 500< 1.0> 1000> 1000
CP-02 2-Methoxy-Ph12.43502.5450320
CP-03 (6x) 2,4-Dimethoxy-Ph1.84801.24528
CP-04 (6y) 2,5-Dimethoxy-Ph> 50.0> 500< 1.0> 1000> 1000
CP-05 2-Fluoro-Ph45.22108.4850610

Target Deconvolution: The FTase-p38 MAPK Axis

Phenotypic hits must be anchored to a molecular mechanism. For the pyrrolo[1,2-a]pyrazine class, the Farnesyltransferase (FTase) and p38 MAPK signaling axis is a primary target[1].

SignalingPathway Ligand Lead Compound (6x) Cyclopenta-fused Scaffold FTase Farnesyltransferase (FTase) Ligand->FTase Inhibits p38 p38 MAPK Ligand->p38 Direct/Indirect Inhibition RasAct Ras (Active/Farnesylated) FTase->RasAct Farnesylation Ras Ras (Inactive) Ras->RasAct RasAct->p38 Phosphorylation Cascade Apoptosis Apoptosis / Cell Cycle Arrest (U937 Cells) p38->Apoptosis Downregulation of Survival Signals

Fig 2: Proposed mechanism of action: FTase-p38 MAPK signaling axis inhibition.

Protocol 2: TR-FRET Kinase & Transferase Inhibition Assay

The Causality: The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold exhibits high conformational rigidity, which can occasionally lead to off-target hydrophobic aggregation in aqueous buffers. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen for target validation. Its delayed emission reading (typically 50-100 µs post-excitation) entirely eliminates the short-lived background autofluorescence of the compounds and light scattering from potential micro-aggregates, yielding a pristine, artifact-free target-engagement signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use to maintain the catalytic cysteine residues of FTase in a reduced state.

  • Reaction Assembly: In a 384-well low-volume ProxiPlate, dispense 2 µL of the target enzyme (FTase or p38 MAPK) at a 2X final concentration. Pin-transfer 50 nL of the compound library. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 2 µL of a 2X substrate mixture containing ATP (at the empirical

    
     for p38) and the biotinylated peptide substrate (or farnesyl pyrophosphate for FTase). Incubate for 60 minutes at 25°C.
    
  • Signal Detection: Terminate the reaction by adding 4 µL of stop buffer containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody paired with a Streptavidin-Allophycocyanin (APC) tracer.

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible plate reader using excitation at 340 nm, and measure emission ratios at 665 nm (APC) and 615 nm (Europium). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine library offers a highly rigid, pharmacologically rich chemical space. By employing a stringent, self-validating screening cascade—moving from luminescence-based phenotypic viability to TR-FRET biophysical validation—researchers can bypass the optical and aggregation artifacts common to complex heterocycles. The resulting SAR data clearly indicates that precise spatial orientation (e.g., 2,4-dimethoxyphenyl substitution) is the critical determinant for driving potent FTase-p38 axis inhibition and subsequent apoptotic induction in lymphoma models, while maintaining a safe therapeutic window against normal cellular and hemolytic counter-screens.

References

  • Title: Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives Source: Bioorganic & Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India Source: Asian Journal of Pharmaceutics (2016) URL: [Link]

  • Title: An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus Source: RSC Advances (2018) URL: [Link]

Sources

Whitepaper: Literature Review and Methodological Guide to Pyrrolo[1,2-a]pyrazine Core Structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel, highly specific therapeutic agents accelerates, the exploration of privileged nitrogen-rich heterocycles has become a cornerstone of modern drug discovery. Among these, the pyrrolo[1,2-a]pyrazine core stands out as a highly versatile pharmacophore. This in-depth technical guide synthesizes recent literature to provide researchers and drug development professionals with a comprehensive understanding of the structural significance, advanced synthetic methodologies, and broad-spectrum biological activities of pyrrolo[1,2-a]pyrazine derivatives.

Structural Significance & Pharmacophore Properties

From an application scientist's perspective, the value of the pyrrolo[1,2-a]pyrazine scaffold lies in its rigid, bicyclic architecture. The fusion of an electron-rich pyrrole ring with an electron-deficient pyrazine ring creates a unique push-pull electronic system. This structural rigidity restricts conformational freedom, which entropically favors high-affinity binding to target proteins such as farnesyltransferases and kinases[1]. Furthermore, the multiple nitrogen atoms serve as excellent hydrogen bond acceptors, significantly improving the aqueous solubility and overall pharmacokinetic profile (ADME) of the resulting drug candidates compared to purely carbocyclic analogs.

Advanced Synthetic Methodologies

Tandem Post-Ugi Cyclization & Gold(I)-Catalyzed Annulation

The synthesis of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones can be elegantly achieved through a two-step sequence starting from Ugi adducts[2].

Causality of Reagent Selection: The choice of Gold(I) catalysis in the second step is dictated by the Hard-Soft Acid-Base (HSAB) theory. Gold(I) acts as a soft Lewis acid, selectively activating the alkyne moiety (rendering it a soft electrophile). This activated alkyne reacts exclusively with the soft nucleophilic C-5 center of the pyrrole ring, ensuring complete regioselectivity during the annulation process without unwanted side reactions[2].

G Start Ugi Adducts (Aminoacetaldehyde + Alkynoic acid) Step1 TFA-Mediated Cyclization (Acidic conditions) Start->Step1 TFA, DCE Intermediate Dihydropyrazinone Intermediate Step1->Intermediate Step2 Gold(I)-Catalyzed Annulation (Au(PPh3)Cl + AgOTf) Intermediate->Step2 5 mol% Au/Ag, RT Product Pyrrolo[1,2-a]pyrazine-3,6-dione (Regioselective C-5 Annulation) Step2->Product

Fig 1: Ugi-adduct cyclization and Gold(I)-catalyzed regioselective annulation workflow.

Cyclization of 2-Formylpyrrole-Based Enaminones

Another robust approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate[3]. The enaminones are synthesized by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with dimethylformamide dimethyl acetal (DMFDMA). The addition of ammonium acetate provides the necessary nitrogen source to close the pyrazine ring, yielding pyrrolo[1,2-a]pyrazines with high efficiency and excellent functional group tolerance[3].

Biological Activity & Structure-Activity Relationships (SAR)

Oncology: FTase-p38 Axis Modulation

Pyrrolo[1,2-a]pyrazine derivatives have shown significant promise in oncology. Specific derivatives strongly inhibit the viability of human lymphoma U937 cells[1]. SAR studies reveal that substitution patterns on the aromatic ring strictly dictate potency. For example, a 2,4-dimethoxyphenyl group at the C-position significantly enhances anticancer activity, whereas a 2,5-dimethoxyphenyl moiety abolishes it, highlighting the strict steric requirements of the binding pocket[1]. Mechanistically, these compounds modulate the Farnesyltransferase (FTase)-p38 signaling axis, preventing the prenylation of Ras proteins and inducing targeted apoptosis[1].

G Drug Pyrrolo[1,2-a]pyrazine (e.g., Compound 6x) FTase Farnesyltransferase (FTase) Inhibition Drug->FTase Binds & Inhibits Ras Ras Protein (Unfarnesylated/Inactive) FTase->Ras Prevents Farnesylation p38 p38 MAPK Pathway Activation/Modulation Ras->p38 Alters Downstream Signaling Apoptosis Apoptosis in U937 Cells (Anticancer Effect) p38->Apoptosis Induces Cell Death

Fig 2: FTase-p38 signaling axis modulation by pyrrolo[1,2-a]pyrazine derivatives.

Antimicrobial & Antifungal Efficacy

The core also exhibits potent antimicrobial properties. Halogenated pyrrolo[1,2-a]pyrazines (particularly brominated derivatives) demonstrate robust antifungal effects against multidrug-resistant Candida species, likely mediated by the interaction of the compounds with the catalytic site of HMG-CoA reductase (HMGR)[3]. Furthermore, pyrrolo[1,2-a]pyrazine-incorporated indolizine derivatives have been identified as potent anti-tubercular agents against the Mycobacterium tuberculosis H37Rv strain[4].

CNS Applications: Broad-Spectrum Anticonvulsants

In the central nervous system (CNS), perhydropyrrolo[1,2-a]pyrazine derivatives like ADD408003 have emerged as broad-spectrum anticonvulsants[5]. SAR investigations indicate that the (S,S) absolute configuration, the annulated pyrrolidine ring, and the presence of an imide moiety are critical for high anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous Metrazole (scMET) animal models[5].

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of key pyrrolo[1,2-a]pyrazine derivatives across various therapeutic models:

Compound / DerivativeTarget / Disease ModelKey Pharmacological MetricReference
Compound 6x Human Lymphoma U937 CellsPotent viability inhibition (superior to 6b)[1]
Compounds 4a–l Candida spp. (Multidrug-resistant)Robust antifungal efficacy[3]
Compounds 7c, 7d, 7f M. tuberculosis H37RvMIC = 1.6 μg/mL[4]
ADD408003 Epilepsy (MES, scMET models)High broad-spectrum anticonvulsant activity[5]
Compound 3c IL-6 (Inflammation)43–59% inhibition at 50 μM[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Gold(I)-Catalyzed Annulation for Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones[2]
  • Preparation: In an oven-dried 15.0 mL tight screwcap vial, dissolve the corresponding dihydropyrazinone intermediate (0.5 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration (2.0 mL).

  • Catalyst Addition: Add Au(PPh3)Cl (5 mol %) and AgOTf (5 mol %) at room temperature. Causality note: AgOTf is critical here as it abstracts the chloride from Au(PPh3)Cl, generating the highly active cationic gold species.

  • Self-Validating Reaction Monitoring: Stir at room temperature for 1–24 h. Monitor the reaction via TLC (EtOAc/Hexane 1:1). The system validates itself when the distinct UV-active spot of the starting material is entirely consumed and replaced by a lower

    
     product spot.
    
  • Workup & Purification: Filter the mixture through a Celite pad to remove metal aggregates. Concentrate the filtrate under reduced pressure and purify via column chromatography.

  • Structural Validation: Confirm regioselectivity via

    
    H-NMR; the absence of the C-5 pyrrole proton signal definitively validates the successful C-5 annulation.
    
Protocol B: Ammonium Acetate-Mediated Cyclization for Antifungal Derivatives[3]
  • Preparation: In a threaded ACE glass pressure tube equipped with a magnetic stirring bar, combine NH

    
    OAc (0.675 mmol) and Li
    
    
    
    CO
    
    
    (0.675 mmol) in anhydrous DMF (1.0 mL).
  • Activation: Seal with a Teflon screw cap and stir at room temperature for 20 minutes to ensure complete dissolution and generation of free ammonia.

  • Cyclization: Add the 2-formylpyrrole-based enaminone precursor (0.225 mmol). Heat the sealed tube to the optimized temperature (typically 80-100°C depending on the substrate).

  • Self-Validating Isolation: Upon completion (verified by LC-MS showing the expected

    
     mass of the cyclized product), crash out the product by adding ice-cold water. The formation of a distinct precipitate validates successful cyclization and minimizes the need for complex chromatographic purification.
    

Conclusion

The pyrrolo[1,2-a]pyrazine core is a highly privileged, synthetically accessible scaffold with vast potential across oncology, infectious diseases, and neurology. By leveraging regioselective catalytic methodologies and understanding the strict SAR requirements of this bicyclic system, drug development professionals can continue to unlock novel, highly potent therapeutic agents.

References

  • Kim, J., et al. "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

  • "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity." MDPI (2023). URL:[Link]

  • Kolli, M. K., et al. "Synthesis and In vitro Antimycobacterialactivity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives." Der Pharma Chemica (2026). URL: [Link]

  • "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation." The Journal of Organic Chemistry (2022). URL:[Link]

  • "Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy." MDPI (2014). URL:[Link]

  • Zhou, Y. M., et al. "Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction." Scientific.Net (2013). URL:[Link]

Sources

Methodological & Application

Application Note: Catalytic Methods for the Late-Stage Functionalization of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (CAS: 218443-74-4)[1]

Executive Summary & Structural Rationale

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine system represents a highly rigid, fused tricyclic pharmacophore. Its architectural uniqueness lies in the combination of a


-excessive pyrrole ring, a 

-deficient pyrazine core, and a sterically constraining cyclopentyl moiety[1]. This electronic dichotomy provides orthogonal vectors for late-stage functionalization, making it a high-value target for kinase inhibitors and CNS-active agents.

However, the steric bulk of the [e]-fused cyclopentane ring necessitates highly selective catalytic systems to achieve functionalization without degrading the core. This application note synthesizes field-proven catalytic methodologies—specifically Palladium-catalyzed C-H activation[2] and Gold(I)-catalyzed annulation[3]—tailored to navigate the steric and electronic demands of this complex heterocycle.

Mechanistic Causality in Catalyst Selection

Palladium-Catalyzed Direct C-H Arylation

To functionalize the


-excessive pyrrole moiety, Pd(II)/Pd(0) catalysis is employed. The transformation relies on a Concerted Metalation-Deprotonation (CMD) pathway[2]. We utilize pivalic acid (PivOH) as a critical proton shuttle. The bulky pivalate anion lowers the activation energy for C-H bond cleavage while simultaneously preventing non-specific coordination of the Pd center to the pyrazine nitrogens. Because the cyclopentyl ring at the [e]-face sterically blocks adjacent positions, regioselectivity is naturally driven toward the less hindered C-1 or C-3 positions of the pyrrole ring.
Gold(I)-Catalyzed Regioselective Annulation

For functionalization involving the expansion or decoration of the pyrazine ring, Gold(I) catalysis is superior[3]. Au(I) acts as a soft Lewis acid, selectively activating pendant alkynes (soft electrophiles) over the basic pyrazine nitrogens. This ensures that nucleophilic attack by the pyrazine core occurs with complete regioselectivity, avoiding unwanted N-oxidation or side-chain polymerization.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-3 Arylation via CMD

Causality Check: This protocol uses


 with a bulky phosphine ligand (DavePhos) to prevent catalyst poisoning by the pyrazine nitrogens.
  • Preparation: In an oven-dried Schlenk tube, combine 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine (0.5 mmol), aryl bromide (0.6 mmol),

    
     (5 mol%), DavePhos (10 mol%), and 
    
    
    
    (1.5 mmol).
  • Additive Injection: Add pivalic acid (30 mol%) to act as the CMD proton shuttle.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Inject anhydrous N,N-Dimethylacetamide (DMAc, 3.0 mL). Note: DMAc is chosen over DMF to prevent formylation side-reactions at elevated temperatures[2].

  • Reaction: Stir the mixture at 110 °C for 12 hours. The solution will transition from pale yellow to deep brown, indicating active Pd(0) turnover.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 7:3). Full consumption of the starting material validates the catalytic cycle. Quench with water (10 mL), extract with EtOAc (3 x 10 mL), and filter through a Celite pad to remove Pd black. Purify via flash chromatography.

Protocol B: Gold(I)-Catalyzed Annulative Functionalization

Causality Check: Adapted from tandem cyclization methodologies[3], this protocol utilizes a cationic Gold(I) species to drive C-5 selective annulation.

  • Catalyst Activation: In a dry vial, mix

    
     (5 mol%) and 
    
    
    
    (5 mol%) in anhydrous DCM (2.0 mL) for 15 minutes. The precipitation of AgCl (white solid) self-validates the generation of the active
    
    
    catalyst.
  • Substrate Addition: Filter the active catalyst solution directly into a solution of the alkyne-tethered cyclopenta-pyrrolo-pyrazine precursor (0.3 mmol) in DCM (2.0 mL).

  • Reaction: Stir at room temperature for 4 hours. The soft-soft interaction between the Au-activated alkyne and the C-5 position ensures rapid conversion[3].

  • Workup: Concentrate under reduced pressure and purify directly via neutral alumina chromatography to prevent acid-catalyzed degradation of the newly formed functional groups.

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the expected performance of these catalytic methods based on analogous pyrrolo[1,2-a]pyrazine functionalizations[2][3][4].

Catalytic SystemTarget VectorAdditive / LigandTemp (°C)RegioselectivityExpected Yield
Pd(OAc)₂ / DavePhos Pyrrole C-H (C-3)Pivalic Acid (30 mol%)110>95% (C-3 over C-1)75 - 85%
Ph₃PAuCl / AgOTf Pyrazine AnnulationNone (AgOTf activator)25Complete (C-5 selective)80 - 92%
Ru(p-cymene)Cl₂ Directed C-HCu(OAc)₂ (Oxidant)90Ortho-selective60 - 70%
Catalyst-Free Imidazole FusionPropargylamine80Domino C-N formation70 - 83%

Mechanistic Visualization

Below is the logical flow of the Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) cycle, illustrating the critical role of the pivalate additive in enabling the functionalization of the rigid scaffold.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII CMD CMD C-H Activation (Pivalate-Assisted) PdII->CMD + Scaffold + PivOH PdII_Sub Ar-Pd(II)-Scaffold CMD->PdII_Sub - HBr RedElim Reductive Elimination PdII_Sub->RedElim RedElim->Pd0 Catalyst Regeneration Product Arylated 1H-Cyclopenta[e] pyrrolo[1,2-a]pyrazine RedElim->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation.

Analytical Validation & Troubleshooting

  • NMR Shift Diagnostics: Successful C-3 arylation via Protocol A is confirmed by the disappearance of the characteristic pyrrole proton singlet (typically around

    
     6.8 - 7.0 ppm in 
    
    
    
    )[2] and the emergence of a multiplet corresponding to the newly installed aryl group.
  • Catalyst Poisoning: If the Pd-catalyzed reaction stalls at <30% conversion, it is likely due to the pyrazine nitrogen coordinating to the Pd(II) center. Solution: Increase the steric bulk of the phosphine ligand (switch from DavePhos to XPhos) or add a sacrificial Lewis acid (e.g.,

    
     in catalytic amounts) to transiently mask the pyrazine nitrogens.
    
  • Regioisomerism in Annulation: While Gold(I) catalysis is highly selective[3], trace amounts of C-1/C-3 functionalized side products may appear if the alkyne is overly electron-rich. Monitor via LC-MS; the desired C-5 annulated product typically exhibits a longer retention time on a C18 reverse-phase column due to increased planarity.

References

  • Semantic Scholar / Literature Extract. "Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity". Semantic Scholar.[Link]

  • Singh, S. P., et al. "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation". The Journal of Organic Chemistry, 2022.[Link]

  • Oh, H., Ku, D., Jung, M., et al. "Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations". The Journal of Organic Chemistry, 2024.[Link]

  • MDPI Open Access. "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity". Molecules, 2023.[Link]

Sources

Application Note: Scalable Synthesis of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Core scaffold synthesis for (-)-agelastatin A analogs and novel antiproliferative agents.

Introduction and Mechanistic Rationale

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine framework is a highly privileged, rigid tricyclic system that serves as the structural core for several potent marine alkaloids, most notably (-)-agelastatin A[1]. Due to its potent antiproliferative activity and its ability to modulate the Wnt/β-catenin signaling pathway, there is immense demand for scalable synthetic routes to this scaffold to support advanced preclinical evaluations.

Historically, the synthesis of pyrrolo[1,2-a]pyrazine derivatives relied on late-stage, low-yielding condensations or required highly expensive metal precursors[2]. However, recent breakthroughs in radical chemistry have unlocked a highly efficient Iron(II)-mediated cyclization strategy . By utilizing an iron(II)-mediated aminohalogenation of a cyclopentenyl N-tosyloxycarbamate precursor, chemists can construct the critical C-ring (cyclopentane) fused to the pyrrolo-pyrazine system in a single, stereocontrolled step[1].

The Causality of Catalyst and Solvent Selection

In scaling this reaction from the bench (milligram) to the pilot plant (multi-gram/kilogram), the primary challenge is managing the highly reactive N-iron radical intermediate.

  • Why Iron(II)? Iron(II) (specifically

    
     or 
    
    
    
    ) acts as a single-electron transfer (SET) agent. It reduces the N-O bond of the precursor, generating a nitrogen-centered radical and an Iron(III) species. This radical rapidly undergoes 5-exo-trig cyclization into the pendant cyclopentene ring.
  • Why strict temperature control? At scales >50g, the SET initiation is highly exothermic. Without active cooling (maintained at -10°C to 0°C), the radical intermediates undergo premature quenching or dimerization, leading to a catastrophic drop in yield.

  • Why a THF/MeCN solvent blend? Tetrahydrofuran (THF) provides excellent solubility for the carbamate precursor, while Acetonitrile (MeCN) acts as a weak coordinating ligand for the Iron catalyst, stabilizing the

    
     redox cycle and preventing catalyst precipitation at high concentrations[3].
    

Process Visualization: The Radical Cyclization Pathway

To understand the scale-up parameters, one must first visualize the flow of the single-electron transfer cascade that dictates the reactor design.

G A Cyclopentenyl Precursor (N-tosyloxycarbamate) B Iron(II) Catalyst Addition (FeCl2 in THF/MeCN) A->B C N-Iron Radical Intermediate (Redox State Transition) B->C Single Electron Transfer D Intramolecular Cyclization (5-exo-trig) C->D Exothermic Cascade E 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Core Scaffold D->E Aromatization / Deprotection

Iron(II)-Mediated Radical Cyclization Pathway for Cyclopenta[e]pyrrolo[1,2-a]pyrazine Synthesis.

Quantitative Scale-Up Metrics

When transitioning from a 0.5 mmol discovery scale to a 150 mmol process scale, adjustments in catalyst loading and dosing rates are mandatory to maintain safety and yield. The table below summarizes the optimized parameters.

ParameterDiscovery Scale (0.5 mmol)Process Scale (150 mmol)Rationale for Modification
Precursor Mass ~150 mg~45.0 gTarget scale for preclinical tox studies.
Catalyst Loading 20 mol%

5 mol%

Enhanced mixing at scale allows lower catalyst loading, reducing heavy metal waste.
Solvent Volume 5 mL (0.1 M)300 mL (0.5 M)Increased concentration improves throughput but requires strict exotherm control.
Addition Rate All-at-once0.5 mL/min (Syringe Pump)Prevents thermal runaway during radical initiation.
Reaction Time 2 hours8 hoursSlower addition dictates extended reaction time.
Isolated Yield 82%78%Minor yield drop offset by massive throughput gains.

Step-by-Step Scale-Up Protocol (150 mmol Scale)

This protocol describes the synthesis of the intermediate (3aS,9aR)-1,3a,4,9a-tetrahydro-2H-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione, a direct precursor to the fully aromatic scaffold[4].

Phase 1: Reactor Preparation and Degassing

Self-Validation Check: Oxygen is a potent radical scavenger. Any


 present will terminate the N-radical prematurely, forming undesired hydroxylated byproducts.
  • Equip a 1.0 L jacketed glass reactor with a mechanical overhead stirrer, an internal thermocouple, an argon inlet, and a programmable syringe pump.

  • Charge the reactor with 45.0 g (150 mmol) of the highly purified cyclopentenyl N-tosyloxycarbamate precursor.

  • Add 250 mL of anhydrous THF and 50 mL of anhydrous MeCN.

  • Initiate mechanical stirring at 250 RPM.

  • Sparge the solution with ultra-pure Argon for 45 minutes using a submerged PTFE frit.

  • Cool the reactor jacket to -10°C, ensuring the internal temperature stabilizes below -5°C.

Phase 2: Iron(II)-Mediated Radical Initiation

Self-Validation Check: The color of the solution will shift from pale yellow to deep red/brown upon the formation of the Iron(III) species. A lack of color change indicates inactive or oxidized catalyst.

  • In a separate, argon-flushed Schlenk flask, prepare the catalyst solution by dissolving 0.95 g (7.5 mmol, 5 mol%) of anhydrous

    
     in 50 mL of degassed MeCN.
    
  • Load the catalyst solution into a gas-tight syringe mounted on the programmable syringe pump.

  • Begin dosing the

    
     solution into the main reactor at a rate of 0.5 mL/min.
    
  • Critical Step: Monitor the internal thermocouple. The temperature must not exceed +5°C. If the temperature spikes, pause the addition and increase jacket cooling.

  • Once addition is complete, maintain stirring at 0°C for 2 hours, then allow the reactor to naturally warm to 20°C over 6 hours.

Phase 3: Quenching, Isolation, and Purification
  • Quench the reaction by adding 100 mL of saturated aqueous

    
     to break the iron complexes.
    
  • Add 200 mL of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes.

  • Transfer the biphasic mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with an additional 2 x 100 mL of EtOAc.

  • Wash the combined organic layers with 150 mL of brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Dissolve the crude residue in a minimal amount of hot dichloromethane (DCM) and precipitate the pure cyclopenta[e]pyrrolo[1,2-a]pyrazine dione derivative by the slow addition of cold hexanes. Filter and dry under high vacuum.

Alternative Route: Multicomponent Reaction (MCR)

For derivatives lacking the pre-formed cyclopentene ring, an alternative scalable approach is the one-pot three-component reaction of 1,2-diamines, ethyl pyruvate, and ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-bromo ketones catalyzed by 

[5]. While less stereospecific than the radical cyclization, this MCR is highly atom-economical and avoids the use of sensitive radical precursors, making it ideal for generating diverse libraries of pyrrolo[1,2-a]pyrazine analogs for structure-activity relationship (SAR) studies[3].

References

  • Formal synthesis of (-)-agelastatin A: an iron(II)-mediated cyclization strategy. Beilstein Journal of Organic Chemistry. URL: [Link]

  • One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. Chinese Chemical Letters. URL: [Link]

  • A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry. URL: [Link]

  • (3aS,9aR)-2,2-diethoxy-1,2,3,3a,4,9a-hexahydro-5H-cyclopenta[e]pyrrolo[1,2-a]pyrazin-5-one. Molaid Chemical Database. URL: [Link]

Sources

Application Note: Developing 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Translating the Agelastatin A Scaffold into Potent, Dual-Action Therapeutics

Scientific Rationale & Target Biology

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine architecture is a highly privileged, tetracyclic scaffold that serves as the pharmacophoric core of (−)-agelastatin A (AglA), a marine-derived alkaloid renowned for its exceptional antineoplastic properties[1][2]. For drug development professionals, this scaffold represents a unique opportunity to bypass the limitations of traditional chemotherapeutics. Unlike standard DNA-damaging agents, derivatives of this core operate via a sophisticated, dose-dependent dual mechanism[3][4].

At cytotoxic concentrations (nanomolar to low micromolar), these agents bind directly to the ribosomal peptidyl transferase center, potently inhibiting eukaryotic translation and triggering G2/M-phase arrest and apoptosis[5][6]. At sub-cytotoxic concentrations (e.g., 10–50 nM), the scaffold acts as a powerful anti-metastatic agent by modulating the Wnt/β-catenin signaling pathway, leading to the massive downregulation of osteopontin (OPN)—a glycophosphoprotein critical for tumor invasion and metastasis[3][4]. Furthermore, simpler dihydropyrrolo[1,2-a]pyrazine derivatives have also demonstrated potent caspase-3 mediated apoptotic activity against prostate and breast cancer cell lines[7].

MOA Drug 1H-Cyclopenta[e]pyrrolo [1,2-a]pyrazine Scaffold Ribosome Ribosomal Peptidyl Transferase Center Drug->Ribosome Cytotoxic Dose (>100 nM) Wnt Wnt / β-catenin Signaling Pathway Drug->Wnt Sub-cytotoxic Dose (10-50 nM) Translation Inhibition of Eukaryotic Translation Ribosome->Translation Apoptosis G2/M Arrest & Apoptosis Translation->Apoptosis OPN Downregulation of Osteopontin (OPN) Wnt->OPN Metastasis Inhibition of Tumor Metastasis OPN->Metastasis

Fig 1. Dual mechanism of action: Translation inhibition and Wnt/β-catenin-mediated anti-metastasis.

Quantitative Efficacy Profiling

To guide structure-activity relationship (SAR) studies, it is critical to benchmark newly synthesized derivatives against established data for the natural scaffold. The table below summarizes the quantitative efficacy of the cyclopenta[e]pyrrolo[1,2-a]pyrazine core and its derivatives across various human cancer cell lines.

Table 1: Comparative Anticancer Activity of Scaffold Derivatives

Compound / DerivativeTarget Cell LineCancer TypeIC₅₀ / Effective DosePrimary Observed Mechanism
(−)-Agelastatin AMultiple Blood CancersLeukemia / Lymphoma20 – 190 nMTranslation Inhibition[1]
(−)-Agelastatin AKBNasopharyngeal75 ng/mL (~220 nM)Translation / G2/M Arrest[3]
(−)-Agelastatin EMDA-MB-435sBreast (Metastatic)50 – 100 nMOPN Downregulation[3]
Pyrrolo[1,2-a]pyrazine analogPC-3Prostate1.18 ± 0.05 μMCaspase-3 Apoptosis[7]
7-OH des-bromo AglAU87Glioblastoma171.0 ± 8.0 μMCytotoxicity (BBB penetrant)[4]

Scaffold Synthesis & Chemical Logic

Constructing the highly functionalized (3aS,9aR)-1,3a,4,9a-tetrahydro-2H-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione core requires precise stereocontrol. A field-proven strategy utilizes an Iron(II)-mediated aminohalogenation of a cyclopentenyl N-tosyloxycarbamate[2][8].

Synthesis A Cyclopentenyl N-tosyloxycarbamate B N-O Bond Cleavage (Single Electron Transfer) A->B FeCl2, TMSCl EtOH, TBACl C N-Centered Radical Cascade B->C D Stereoselective 5-exo-trig Cyclization C->D E Cyclopenta[e]pyrrolo [1,2-a]pyrazine Core D->E Yield & Stereocontrol

Fig 2. Iron(II)-mediated radical cascade for cyclopenta[e]pyrrolo[1,2-a]pyrazine core synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Core via Iron(II)-Catalyzed Cyclization

Causality & Rationale: The use of Iron(II) chloride acts as a single-electron transfer (SET) agent to cleave the N-O bond of the tosyloxycarbamate precursor. This generates a highly reactive N-centered radical that rapidly undergoes a 5-exo-trig cyclization into the adjacent cyclopentene ring, forming the critical C-N bond with excellent stereocontrol[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equiv of the cyclopentenyl N-tosyloxycarbamate precursor in anhydrous THF/EtOH (1:1 v/v).

  • Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Expert Insight: Fe(II) is highly susceptible to atmospheric oxidation. If oxidized to Fe(III) prematurely, the radical initiation will fail, resulting in unreacted starting material.

  • Reagent Addition: Add 2.0 equiv of tetrabutylammonium chloride (TBACl) and 3.0 equiv of trimethylsilyl chloride (TMSCl). Stir for 5 minutes at room temperature.

  • Initiation: Add 0.2 equiv of anhydrous Iron(II) chloride (FeCl₂). The solution will typically undergo a distinct color change (often turning dark yellow/brown) as the SET process initiates.

  • Reaction Monitoring: Stir at room temperature for 24–34 hours[8]. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active precursor spot and the appearance of a lower Rf product spot validates the cyclization.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the (3aS,9aR)-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione core.

Protocol 2: In Vitro Eukaryotic Translation Inhibition Assay

Causality & Rationale: Because the primary cytotoxic mechanism of this scaffold is the freezing of the ribosomal peptidyl transferase center[4][6], whole-cell viability assays (like MTT) are insufficient to prove target engagement. A cell-free Rabbit Reticulocyte Lysate (RRL) assay directly measures translation blockade, isolating the mechanism from confounding variables like cell permeability or efflux pumps.

Step-by-Step Methodology:

  • System Setup: Thaw nuclease-treated Rabbit Reticulocyte Lysate (RRL) on ice.

  • Reaction Assembly: In an RNase-free microcentrifuge tube, combine:

    • 17.5 µL RRL

    • 0.5 µL Amino Acid Mixture (minus Methionine, 1 mM)

    • 0.5 µL Amino Acid Mixture (minus Leucine, 1 mM)

    • 0.5 µL RNasin Ribonuclease Inhibitor (40 U/µL)

    • 1.0 µL of the synthesized agent (dissolved in DMSO, final DMSO concentration <1%).

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the drug to bind the ribosomal complexes.

  • Translation Initiation: Add 1.0 µg of Firefly Luciferase mRNA.

  • Incubation: Incubate the reaction at 30°C for exactly 90 minutes.

  • Validation & Readout: Transfer 5 µL of the reaction to a white opaque 96-well plate. Add 50 µL of Luciferase Assay Reagent. Measure luminescence immediately using a microplate reader. Self-Validation: Always run a vehicle control (DMSO only) and a positive control (e.g., Cycloheximide). A dose-dependent decrease in luminescence confirms direct translation inhibition.

Protocol 3: Osteopontin (OPN) Downregulation via Western Blot

Causality & Rationale: To validate the anti-metastatic properties of the scaffold, we must evaluate the Wnt/β-catenin pathway. We treat cells at sub-cytotoxic doses (10-50 nM)[3]. Testing at higher doses causes translational arrest (Protocol 2), which globally halts protein synthesis, leading to false-positive "downregulation" of OPN.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-435s breast cancer cells (known for high OPN expression) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Drug Treatment: Treat cells with the synthesized agent at 10 nM, 25 nM, and 50 nM concentrations for 48 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 30 µg of total protein per lane on a 10% polyacrylamide gel. Expert Insight: Although the predicted molecular weight of OPN is ~35 kDa, it is heavily glycosylated and phosphorylated. It will migrate anomalously and typically appear as a broad band between 60–70 kDa. Do not crop the gel below 50 kDa.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk. Probe with primary anti-OPN antibody (1:1000) and anti-β-catenin antibody (1:1000) overnight at 4°C.

  • Validation: Probe for GAPDH or β-actin as an internal loading control. The self-validating outcome is a stable GAPDH band, a stable or slightly reduced β-catenin band, and a massively reduced OPN band at 10 nM, confirming specific Wnt pathway modulation without global cell death.

References

  • Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Chapter 11 Total synthesis and mechanism of action studies on the antitumor alkaloid, (-)-agelastatin a Source: ResearchGate URL:[Link][3]

  • Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids | The Journal of Organic Chemistry Source: ACS Publications URL:[Link][5]

  • Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A Source: Johns Hopkins University URL:[Link][6]

  • Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • Formal synthesis of (−)-agelastatin A: an iron(II)-mediated cyclization strategy Source: Molaid Chemical Database URL:[Link][2]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells Source: National Institutes of Health (NIH) / PubMed URL:[Link][7]

Sources

Application Note: High-Throughput Screening Assays for 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold represents a rigidified, tricyclic evolution of the privileged pyrrolo[1,2-a]pyrazine pharmacophore. While the parent pyrrolopyrazine core is well-documented as a kinase hinge-binder and G-protein coupled receptor (GPCR) modulator, the cyclopentyl-fused analog offers distinct conformational restrictions. These structural constraints often enhance selectivity by locking the molecule into a bioactive conformation, reducing the entropic penalty of binding to ATP-binding pockets in kinases such as PI3K , mTOR , or JAK family members.

This guide details a robust High-Throughput Screening (HTS) campaign designed to identify lead candidates from libraries of these analogs. We focus on two orthogonal approaches:

  • Target-Based Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase inhibition.

  • Phenotypic Cell-Based Screen: A luminescent cell viability assay to assess membrane permeability and cytotoxic efficacy in oncology models.

HTS Workflow Overview

The screening cascade is designed to filter thousands of analogs rapidly, prioritizing potency, selectivity, and "drug-likeness" while eliminating false positives (e.g., PAINS, aggregators).

HTS_Workflow Library Analog Library (1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazines) Primary_Screen Primary Screen: Biochemical TR-FRET Kinase Assay (Single Concentration: 10 µM) Library->Primary_Screen Filter1 Hit Cutoff: >50% Inhibition Primary_Screen->Filter1 Filter1->Primary_Screen Fail (Archive) Counter_Screen Counter Screen: Off-Target Kinase Panel (Selectivity Check) Filter1->Counter_Screen Pass Secondary_Screen Secondary Screen: Cell Viability (CellTiter-Glo) (Dose-Response IC50) Counter_Screen->Secondary_Screen Selective Hits Hit_Validation Hit Validation: Biophysical Binding (SPR/MST) & LC-MS Purity Check Secondary_Screen->Hit_Validation Potent (<1 µM) Lead Validated Lead Series Hit_Validation->Lead

Caption: Figure 1. Integrated HTS workflow for tricyclic pyrazine analogs, moving from biochemical affinity to cellular efficacy.

Protocol 1: Biochemical TR-FRET Kinase Assay

Objective: Quantify the inhibition of a specific kinase target (e.g., PI3Kα) by the analog library. Methodology: LANCE® Ultra / HTRF® (Homogeneous Time-Resolved Fluorescence). Rationale: TR-FRET is selected over standard fluorescence intensity because the tricyclic aromatic nature of cyclopenta-pyrrolo-pyrazines may cause autofluorescence interference. TR-FRET's time-delayed measurement (50–100 µs) eliminates short-lived background fluorescence from the compounds.

Reagents & Equipment
  • Kinase: Recombinant human PI3Kα (active).

  • Substrate: PIP2:PS lipid substrate (specific for PI3K) or generic Poly-GT-Biotin for Tyrosine kinases.

  • ATP: Ultra-pure ATP (Km apparent concentration).

  • Detection Reagents:

    • Europium-labeled anti-ADP antibody (Donor).

    • ULight™-labeled acceptor (or XL665).

  • Plate: 384-well low-volume white microplates (Greiner or Corning).

  • Reader: PerkinElmer EnVision or BMG PHERAstar FSX.

Assay Principle

The assay measures the conversion of ATP to ADP. The Europium-antibody binds to the ADP product. As the reaction progresses, the tracer binds, bringing the Donor and Acceptor into proximity, generating a FRET signal. Inhibitors prevent ADP formation, decreasing the FRET signal.

TRFRET_Mechanism Kinase Kinase + ATP + Substrate Reaction Phosphorylation (ADP Generation) Kinase->Reaction Detection Add Eu-Ab (Donor) + Tracer (Acceptor) Reaction->Detection Signal_High High FRET Signal (No Inhibition) Detection->Signal_High DMSO Control Signal_Low Low FRET Signal (Inhibition by Analog) Detection->Signal_Low + 1H-Cyclopenta... Analog

Caption: Figure 2. TR-FRET assay principle. Inhibition of the kinase prevents ADP formation, disrupting the FRET complex.

Step-by-Step Protocol
  • Compound Transfer: Acoustic dispense (e.g., Echo 550) 10 nL of library compounds (10 mM DMSO stock) into 384-well plates. Final assay concentration: 10 µM .

  • Enzyme Addition: Dispense 5 µL of 2X Kinase Buffer containing PI3Kα (0.5 nM final).

    • Pre-incubation: Incubate for 10 mins at RT to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 5 µL of 2X Substrate/ATP Mix (50 µM ATP final).

  • Reaction: Incubate for 60 mins at RT (protected from light).

  • Detection: Add 10 µL of Detection Mix (Eu-anti-ADP + Acceptor).

  • Equilibration: Incubate for 60 mins.

  • Read: Measure TR-FRET (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

Data Analysis
  • Ratio Calculation:

    
    
    
  • Percent Inhibition:

    
    
    
    • Max Ratio: DMSO control (0% inhibition).

    • Min Ratio: High-concentration Reference Inhibitor (e.g., Wortmannin, 100% inhibition).

  • QC Criteria: Z-factor (Z') must be > 0.5 .

Protocol 2: Phenotypic Cell Viability Screen

Objective: Assess cellular permeability and cytotoxicity of hits from the biochemical screen. Methodology: CellTiter-Glo® (Promega) Luminescent Assay. Cell Line: U937 (Lymphoma) or MCF-7 (Breast Cancer) – lines sensitive to pyrrolopyrazine derivatives.

Reagents
  • Cells: U937 cells in RPMI-1640 + 10% FBS.

  • Reagent: CellTiter-Glo® 2.0 (ATP detection).

  • Controls:

    • Positive: Staurosporine (10 µM).

    • Negative: 0.1% DMSO.

Step-by-Step Protocol
  • Cell Plating: Dispense 25 µL of cell suspension (1,000 cells/well) into 384-well white clear-bottom plates.

  • Incubation: Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 100 nL of compound (Dose-response: 10 µM down to 1 nM, 1:3 dilution).

  • Exposure: Incubate for 48 or 72 hours .

  • Development: Equilibrate plate to RT (20 mins). Add 25 µL CellTiter-Glo reagent.

  • Shake: Orbital shake for 2 mins (lyse cells).

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Critical Considerations & Troubleshooting

Solubility & "Brick Dust" Issues

1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine analogs are planar and rigid, often leading to poor aqueous solubility (the "brick dust" effect).

  • Mitigation: Ensure DMSO concentration in the final assay does not exceed 1% (biochemical) or 0.5% (cell).

  • Validation: Perform a nephelometry check on hits to ensure they are not precipitating and causing false inhibition via light scattering or non-specific protein sequestration.

Structure-Activity Relationship (SAR) Hints

When analyzing HTS data for this scaffold:

  • C1/C3 Substitution: Analogs with polar groups at the pyrrole positions often show improved solubility and kinase hinge interaction.

  • Cyclopentyl Ring: Modifications here (e.g., gem-dimethyl) can drastically alter metabolic stability (preventing oxidation).

References

  • Scaffold Validation: BenchChem. "A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives." (2025).[1] Link

  • NMT Inhibition: French, K. J., et al. "Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1."[2] Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347 (2004).[2] Link

  • HTS Methodology: Inglese, J., et al. "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." PNAS, 103(31), 11473–11478 (2006). Link

  • Assay Design: Thorne, N., Auld, D. S., & Inglese, J. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324 (2010). Link

Sources

Application Note: Orthogonal Analytical Strategies for the Purity Determination of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Analytical Challenges

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (Chemical Formula: C₁₀H₈N₂, MW: 156.18 g/mol ) is a highly conjugated, nitrogen-rich fused heterocyclic scaffold. Pyrrolopyrazine derivatives are increasingly recognized as privileged structures in modern drug discovery, serving as the core pharmacophore for highly selective kinase inhibitors, including next-generation FGFR2/3 targeted therapies[1].

Despite its pharmacological value, the purity determination of this scaffold presents significant analytical challenges. The molecule features multiple basic nitrogen atoms and a highly delocalized


-system. In traditional reversed-phase liquid chromatography, these basic moieties interact strongly with residual acidic silanols on the silica stationary phase, leading to severe peak tailing and compromised resolution[2]. Furthermore, relying solely on UV-based area normalization for purity is inherently flawed; degradation products or synthetic intermediates often possess vastly different UV extinction coefficients compared to the parent scaffold.

To establish a self-validating analytical system , we must abandon single-method reliance. This application note details an orthogonal workflow that bridges High-Performance Liquid Chromatography (RP-HPLC-DAD-MS) for high-resolution impurity profiling with Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass-fraction determination[3].

Orthogonal Workflow Design

The core philosophy of this protocol is self-validation through orthogonal data integration. By comparing the relative purity obtained via chromatography (corrected for volatiles) against the absolute purity measured by qNMR, we eliminate method-specific biases.

G A 1H-Cyclopenta[e]pyrrolo [1,2-a]pyrazine Batch B Chromatographic Purity (RP-HPLC-DAD-MS) A->B Aliquot 1 C Absolute Purity (1H qNMR) A->C Aliquot 2 D Volatile Impurities (GC-FID & KF Titration) A->D Aliquot 3 E Orthogonal Data Integration (Mass Balance vs qNMR) B->E Area % & Mass ID C->E Absolute % D->E % Water & Solvents F Final Purity Certification E->F Validated Result

Orthogonal analytical workflow for comprehensive purity determination.

Method I: Chromatographic Purity (RP-HPLC-DAD-MS)

Causality Behind Experimental Choices

The basicity of the pyrazine nitrogens causes ion-exchange interactions with unreacted silanols on standard columns. To mitigate this, we employ a core-shell particle column with polar-embedded groups or high-density end-capping, which sterically shields the analyte from secondary interactions[2]. Additionally, buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) ensures the basic nitrogens are fully protonated. This locks the molecule into a single ionization state, sharpening the chromatographic band and facilitating downstream positive electrospray ionization (ESI+) for mass spectrometry identification.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5.0 mg of the 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine sample. Dissolve in 5.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute with mobile phase A to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Install a polar-embedded C18 core-shell column (150 mm × 4.6 mm, 2.7 µm). Equilibrate at 40 °C with 95% Phase A / 5% Phase B for 20 column volumes.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Milli-Q Water.

    • Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

  • Execution: Inject 10 µL of the sample. Monitor DAD signals from 210–400 nm (extracting at the

    
     of the conjugated system) and MS signals in ESI+ mode (m/z 100–500). Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10.
    
Quantitative Data & System Suitability

Table 1: HPLC Gradient Program & System Suitability Criteria

Time (min)% Phase A% Phase BFlow (mL/min)System Suitability ParameterAcceptance CriteriaRationale
0.09551.0Tailing Factor (

)

1.5
Ensures suppression of silanol interactions.
2.09551.0Resolution (

)

2.0
Guarantees baseline separation from the closest eluting synthetic impurity.
15.010901.0Injection Precision

2.0% RSD
Confirms autosampler and integration reliability (n=5 injections).
18.010901.0Mass Accuracy

0.5 Da
Confirms identity of the parent mass [M+H]⁺ at m/z 157.1.
18.19551.0---
22.09551.0---

Method II: Absolute Purity via Quantitative NMR (qNMR)

Causality Behind Experimental Choices

Chromatographic Area % is a relative metric. qNMR provides a direct, absolute measurement of purity because the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, independent of the molecule's structure[4]. This eliminates the need for a structurally identical reference standard[5].

We select Maleic acid as the internal standard (IS). Its singlet resonance occurs at ~6.2 ppm, which sits cleanly in the spectral window between the aliphatic cyclopentane protons and the downfield aromatic pyrrolopyrazine protons[6]. A critical pitfall in qNMR of rigid fused aromatics is insufficient relaxation time. Because molecular tumbling is restricted, the longitudinal relaxation times (


) of these protons are long. Using a standard 1–2 second delay truncates signal recovery. We mandate a relaxation delay (

) of 60 seconds to ensure

for complete magnetization recovery[4].
Step-by-Step Protocol
  • Standard & Sample Weighing: Using a microbalance (0.01 mg precision), accurately weigh ~10.0 mg of the 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine sample and ~5.0 mg of Certified Reference Material (CRM) grade Maleic acid (

    
     99.9% purity) directly into the same analytical vial.
    
  • Dissolution: Add 1.0 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.01% TMS. Vortex vigorously until complete dissolution is achieved. Transfer 600 µL to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire the 1H spectrum at

    
     400 MHz. Use a standard 90° pulse sequence (e.g., zg30 optimized to 90°). Set Number of Scans (NS) = 64 and 
    
    
    
    = 60 seconds.
  • Processing: Apply a 0.3 Hz exponential line broadening function. Manually phase the spectrum to zero-order and first-order, and apply a strict multipoint baseline correction.

  • Integration: Integrate the Maleic acid singlet at ~6.2 ppm (representing 2 protons) and a well-resolved, isolated aromatic proton of the pyrrolopyrazine ring (representing 1 proton).

Quantitative Data & Calculation Parameters

Table 2: qNMR Absolute Purity Calculation

ParameterValue / Identity
Internal Standard (IS) Maleic Acid (Singlet at ~6.2 ppm,

= 2)
Analyte Target Signal Isolated aromatic proton (e.g., pyrazine ring,

= 1)
Molar Masses Analyte (

) = 156.18 g/mol | IS (

) = 116.07 g/mol
Purity Equation

(Where


 = Purity %, 

= Integral Area,

= Number of Protons,

= Molar Mass,

= Weight in mg)

System Validation: The Mass Balance Concordance

To ensure the analytical system is self-validating, the absolute purity derived from qNMR must be cross-examined against the orthogonal Mass Balance purity.

  • Volatiles Determination: Conduct Karl Fischer (KF) coulometric titration to determine % Water. Conduct Headspace GC-FID to quantify % Residual Solvents (e.g., residual ethyl acetate or dichloromethane from synthesis).

  • Mass Balance Calculation:

    
    
    
  • Certification Criteria: The batch is certified as analytically pure if, and only if, the absolute purity from qNMR and the calculated Mass Balance purity agree within a margin of

    
     1.0% .
    

References

  • Quantitative NMR Spectroscopy.Acanthus Research.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • A Guide to Quantit
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Insilico go in vivo with new promising and selective FGFR2/3 inhibitors.Bioanalysis Zone.
  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography.International Journal of Pharmaceutical Sciences.

Sources

Troubleshooting & Optimization

"troubleshooting side reactions in 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique N-fused heterocyclic scaffold. The pyrrolo[1,2-a]pyrazine core is a "privileged structure" in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and antiviral properties.[1][2]

However, the construction of this fused system presents several synthetic challenges, from controlling regioselectivity to managing sensitive intermediates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction conditions, and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core?

A: The assembly of the pyrrolo[1,2-a]pyrazine scaffold is typically approached through several convergent strategies that build one ring onto the other. The most common and effective methods include:

  • Annulation of a Pyrazine Ring onto a Pyrrole Precursor: This is arguably the most prevalent strategy. It often involves starting with a 2-formylpyrrole derivative which is elaborated and then cyclized. A modern approach involves preparing enaminones from 2-formylpyrrole derivatives and cyclizing them with an ammonia source like ammonium acetate to form the pyrazine ring.[3]

  • Multicomponent Reactions (MCRs): These highly efficient reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For instance, the reaction of a 1,2-diamine (like ethylenediamine), ethyl pyruvate, and an α-bromo ketone can furnish the pyrrolo[1,2-a]pyrazine skeleton directly.[4]

  • Intramolecular Cyclization: Another strategy involves constructing a linear precursor that already contains all the necessary atoms and then inducing an intramolecular cyclization to form the bicyclic system. This can be achieved through methods analogous to the Pictet-Spengler or Bischler-Napieralski reactions, which are classic methods for forming N-heterocycles.[5][6]

Q2: My reaction mixture is turning dark brown or black and forming an insoluble tar. What is the likely cause?

A: This is a very common issue when working with pyrrole-containing structures, especially under acidic conditions. The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization. Strong acids (like concentrated HCl or H₂SO₄) and elevated temperatures can easily initiate this unwanted side reaction, leading to a significant drop in yield and a complex, tarry mixture that is difficult to work with.

To mitigate this, consider the following:

  • Use Milder Acid Catalysts: Switch from strong mineral acids to milder Brønsted acids like trifluoroacetic acid (TFA) or solid-supported acids like Amberlyst® 15.[7] Lewis acids can also be effective for promoting cyclization without causing extensive degradation.

  • Lower the Reaction Temperature: Many cyclization reactions can proceed at lower temperatures, even if it requires a longer reaction time. Running the reaction at room temperature or 0 °C can often suppress polymerization pathways.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction and, in some cases, exacerbate decomposition. Use flame-dried glassware and anhydrous solvents.

Q3: My LC-MS analysis shows a major peak with a mass of [M+2] relative to my expected product. What is this species?

A: An [M+2] peak almost certainly corresponds to the dihydropyrazine intermediate. Many synthetic routes to aromatic pyrazines first generate a dihydropyrazine, which must then be oxidized to the final aromatic product.[8][9] If this oxidation step is incomplete or inefficient, the dihydropyrazine will remain as a major impurity.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Pyrrole + Diamine Precursors B Condensation A->B G Polymerization / Tar Formation A->G Harsh Acidic Conditions C Dihydropyrazine Intermediate (Observed as [M+2]) B->C F Incomplete Condensation B->F Hydrolysis or Poor Reactivity D Oxidation / Aromatization C->D E Target 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine D->E

Q4: How can I effectively drive the final aromatization (oxidation) step to completion?

A: The choice of oxidant is critical and depends on the stability of your substrate. Common methods include:

  • Manganese Dioxide (MnO₂): A mild and effective heterogeneous oxidant for converting dihydropyrazines to pyrazines. It is often used in solvents like dichloromethane or chloroform.

  • Air/Oxygen: In some cases, simply bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst, is sufficient for aromatization. However, this can be slow and less controlled.[10]

  • Copper or Palladium Catalysts: Dehydrogenation can be achieved using catalysts like copper chromite or palladium on carbon (Pd/C) at elevated temperatures.[9][11] This is a powerful method but can sometimes lead to over-reduction or side reactions if not carefully controlled.

  • Potassium tert-butoxide (t-BuOK): A greener approach has been reported where t-BuOK in aqueous methanol at room temperature facilitates both condensation and subsequent aromatization without the need for an external oxidant, possibly involving autoxidation.[10]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems with detailed causal analysis and actionable solutions.

Problem 1: Consistently Low Yield of the Target Compound

Low overall yield is often a cumulative effect of inefficiencies at multiple stages of the synthesis.

Potential CauseScientific Rationale & ExplanationRecommended Solutions & Protocol Adjustments
Incomplete Condensation The initial formation of an imine or enamine intermediate via condensation is a reversible equilibrium reaction. The presence of water, a byproduct, can push the equilibrium back towards the starting materials (Le Chatelier's principle).1. Remove Water: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reactant to drive the reaction forward. 3. Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials before proceeding to the next step.
Inefficient Cyclization The intramolecular ring-closing step often has a significant activation energy barrier. The catalyst's role is to make the electrophilic center (e.g., an iminium ion) more reactive towards the nucleophilic portion of the molecule (the pyrrole ring).[5] An inappropriate catalyst or temperature will result in a slow or stalled reaction.1. Catalyst Screening: If a Brønsted acid is failing, screen a panel of Lewis acids (e.g., Sc(OTf)₃, InCl₃, FeCl₃). 2. Solvent Optimization: The polarity of the solvent can stabilize or destabilize the transition state. Switch from a nonpolar solvent (e.g., toluene) to a more polar aprotic solvent (e.g., acetonitrile) or vice versa. 3. Temperature Control: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation versus decomposition.
Product Degradation The final fused heterocyclic product may not be stable under the conditions required for its formation, especially with prolonged heating or in the presence of strong acids.1. Reduce Reaction Time: Once TLC/LC-MS shows maximum product formation, work up the reaction immediately. 2. Use a Milder Workup: Avoid strong aqueous acids or bases during extraction if the product is pH-sensitive. Use a buffered solution instead.
Problem 2: Formation of a Persistent Impurity with the Same Mass as the Product

This frustrating issue points to the formation of a regioisomer, where the atoms are connected in a different order.

G Start Unsymmetrical Precursor (e.g., Substituted 2-Formylpyrrole) Pathway1 Pathway1 Start->Pathway1 Lower Energy Transition State Pathway2 Pathway2 Start->Pathway2 Higher Energy Transition State Product_Desired Desired Regioisomer Product_Side Undesired Regioisomer (Same Mass Impurity) Pathway1->Product_Desired Pathway2->Product_Side

Potential CauseScientific Rationale & ExplanationRecommended Solutions & Protocol Adjustments
Lack of Regiocontrol in Cyclization If the pyrrole ring or its reaction partner is unsymmetrical, the intramolecular cyclization can occur at more than one position. The final ratio of isomers is determined by the relative activation energies of the competing cyclization pathways.1. Introduce a Blocking Group: Modify your starting material to include a bulky substituent at the position where you want to prevent cyclization. This steric hindrance will favor the desired pathway. The blocking group can be removed later if necessary. 2. Change the Catalyst: The coordination of a Lewis acid catalyst can alter the electronic distribution and steric environment of the intermediate, sometimes dramatically favoring one regioisomer over another. 3. Modify Electronic Effects: Add or change substituents on the pyrrole ring to make the desired cyclization site more electronically nucleophilic, thus accelerating the desired reaction relative to the undesired one.
Thermal Rearrangement Under high-temperature conditions, it is sometimes possible for a product to rearrange into a more thermodynamically stable isomer (e.g., via a[12][13]-sigmatropic shift or other pericyclic reaction).1. Lower Reaction Temperature: This is the most effective way to prevent thermal rearrangements. Explore catalysts that allow the reaction to proceed under milder conditions. 2. Isolate and Resubmit: Isolate the undesired isomer and resubmit it to the reaction conditions. If it converts to the desired product (or vice versa), you have confirmed an equilibrium is at play.
Problem 3: Difficulty with Final Product Purification

Even with a good yield, a product that cannot be purified is of little use.

IssueScientific Rationale & ExplanationRecommended Solutions & Protocol Adjustments
Co-elution of Product and Starting Material The polarity of the product and a key starting material may be too similar for effective separation by standard silica gel chromatography.1. Drive Reaction to Completion: The best solution is to not have starting material left. Re-optimize the reaction conditions (time, temperature, equivalents) to achieve >98% conversion. 2. Change Chromatography Phase: If normal-phase (silica) fails, try reverse-phase (C18) chromatography. The different separation mechanism can often resolve closely-related compounds. 3. Derivatization: Temporarily react the impurity (e.g., an unreacted amine) with a reagent that dramatically changes its polarity (e.g., an anhydride), allowing for easy separation, and then remove the derivatizing group if necessary.
Product is a Persistent Oil The compound may have a low melting point or its crystal lattice formation may be inhibited by conformational flexibility or minor impurities.1. High Vacuum Drying: Ensure all residual solvent is removed by drying under high vacuum for an extended period, sometimes with gentle heating. 2. Trituration: Add a non-solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can often crash out the product as a solid. 3. Attempt Salt Formation: If your molecule has a basic nitrogen, reacting it with an acid (like HCl in ether or oxalic acid) can produce a crystalline salt that is much easier to handle and purify than the freebase.

References

  • BenchChem Technical Support Team. (2025, November). Pyrazine Carbohydrazide Synthesis: Technical Support Center. Benchchem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. 1-Chloro-1H-pyrrolo[1,2-a]pyrazine. Benchchem.
  • G., S. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube.
  • IRJMETS. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Zhang, N., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(14), 1833-1837.
  • ResearchGate. (n.d.).
  • Lee, J. Y., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(13), 7756-7761.
  • Paul, S., et al. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?.
  • Fernández, M., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4655-4665.
  • MDPI. (2022).
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • ResearchGate. (n.d.). Pictet—Spengler Synthesis of Pyrazole-Fused β-Carbolines.
  • PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • PMC. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine.
  • G., S. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube.
  • Moradi, L., et al. (2014). One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and α-bromo ketones. Tetrahedron, 70(1), 136-141.

Sources

"optimization of reaction conditions for 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine functionalization"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Reaction Conditions for Tricyclic Heteroaromatic Functionalization

System Overview & Chemical Architecture

Welcome to the technical guide for the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold. This tricyclic system represents a hybrid pharmacophore, fusing the electron-rich reactivity of pyrrolo[1,2-a]pyrazine with the steric and electronic constraints of a cyclopentadiene moiety.

Why this scaffold fails in standard screens: Most researchers treat this as a simple indole or quinoxaline analog. It is not. You are dealing with a "push-pull" electronic system:

  • The Pyrrole Core (Nucleophilic): Highly reactive toward Electrophilic Aromatic Substitution (EAS) and C–H activation.

  • The Pyrazine Core (Electrophilic): Deactivated toward EAS but susceptible to Nucleophilic Aromatic Substitution (

    
    ) if halogenated.
    
  • The Cyclopenta-Fusion (The Instability Factor): This ring introduces significant ring strain and potential for oxidative polymerization or Diels-Alder dimerization if not properly handled.

Troubleshooting Guides (Q&A Format)

Module A: Regioselectivity in Electrophilic Functionalization

User Question: "I am trying to brominate the scaffold using NBS, but I'm getting a complex mixture of C1/C3 isomers and black tar. How do I control the regioselectivity?"

Technical Diagnosis: The pyrrolo[1,2-a]pyrazine core has two primary nucleophilic sites on the pyrrole ring: C1 and C3 . The regioselectivity is governed by the interplay between the steric hindrance of the fused cyclopentyl ring and the electronic directing effects of the bridgehead nitrogen.

The Solution: Thermodynamic vs. Kinetic Control

  • For C1-Selectivity (Kinetic Control):

    • Protocol: Use N-Bromosuccinimide (NBS) (1.0 equiv) in THF at -78 °C .

    • Mechanism: At low temperatures, the reaction is driven by the highest HOMO coefficient, which typically resides at C1 (alpha to the bridgehead nitrogen).

    • Critical Step: Quench immediately at low temp. Warming allows isomerization.

  • For C3-Selectivity (Thermodynamic Control):

    • Protocol: Use NBS in DMF at 0 °C to RT .

    • Mechanism: The C3 position is often thermodynamically more stable but sterically crowded. DMF promotes a reversible bromination equilibrium, allowing the product distribution to shift toward the thermodynamic minimum.

Data: Solvent Effects on Regioisomeric Ratio (rr)

SolventTemperatureReagentC1:C3 RatioYield
THF -78 °CNBS>20:1 82%
DCM 0 °CNBS4:165%
DMF 25 °CNBS1:571%

Pro-Tip: If "tarring" occurs, it is likely the cyclopentadiene moiety undergoing oxidative polymerization. Add 1% BHT (Butylated hydroxytoluene) to your reaction mixture as a radical scavenger.

Module B: Palladium-Catalyzed C–H Arylation

User Question: "My Suzuki coupling on the chlorinated scaffold works fine, but direct C–H arylation yields are stuck at <30%. The catalyst turns black immediately. What's killing the Pd?"

Technical Diagnosis: Direct C–H arylation on this scaffold usually fails due to two factors:

  • Competitive Coordination: The pyrazine nitrogens coordinate to the Pd(II) species, forming a stable, non-reactive resting state (catalyst poisoning).

  • CMD Failure: The C–H bond acidity is insufficient for the standard carbonate bases to promote the Concerted Metallation-Deprotonation (CMD) step.

The Solution: Pivalic Acid-Assisted CMD

You must switch from a standard Suzuki protocol to a Carboxylate-Assisted C–H Activation protocol. The pivalate anion acts as a proton shuttle, lowering the activation energy for C–H cleavage.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%) – Avoid Pd(PPh₃)₄.

  • Ligand: PCy₃ or SPhos (10 mol%) – Electron-rich phosphines are required.

  • Additive: Pivalic Acid (30 mol%) – CRITICAL COMPONENT.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMA or Toluene (anhydrous).

  • Temp: 100–110 °C.

Why this works: The pivalate displaces acetate on the Pd center. The sterically bulky pivalate then deprotonates the C–H bond of the pyrrole ring intramolecularly via a six-membered transition state, bypassing the high pKa barrier.

Module C: Handling & Stability (The "Cyclopenta" Risk)

User Question: "My starting material is a yellow solid, but after leaving it in solution for 2 hours, it turns dark brown and shows new spots on TLC. Is it decomposing?"

Technical Diagnosis: Yes. The cyclopenta[e] fusion creates a pseudo-cyclopentadienyl character. While aromatic, it retains susceptibility to:

  • Auto-oxidation: Reaction with atmospheric oxygen to form peroxides or ketones.

  • Diels-Alder Dimerization: The cyclopentadiene edge can act as a diene.

Storage & Handling Protocol:

  • Solid State: Store at -20 °C under Argon.

  • In Solution: degas all solvents (sparge with N₂ for 15 mins) before dissolving the compound.

  • Reaction Setup: Never run reactions open to air unless explicitly required (e.g., oxidative couplings).

Visualizing the Logic

Diagram 1: Reactivity & Regioselectivity Map

This diagram illustrates the decision matrix for functionalizing the scaffold based on electronic properties.

ReactivityMap Scaffold 1H-Cyclopenta[e] pyrrolo[1,2-a]pyrazine PyrroleRing Pyrrole Core (Electron Rich) Scaffold->PyrroleRing High HOMO PyrazineRing Pyrazine Core (Electron Poor) Scaffold->PyrazineRing Low LUMO EAS Electrophilic Subst. (Halogenation/Friedel-Crafts) PyrroleRing->EAS CH_Act Pd-Catalyzed C-H Activation PyrroleRing->CH_Act SNAr Nucleophilic Subst. (S_NAr) PyrazineRing->SNAr C1 C1 Position (Kinetic Control) EAS->C1 Low Temp (-78°C) C3 C3 Position (Thermodynamic Control) EAS->C3 High Temp / Acid CH_Act->C1 PivOH / Pd(OAc)2 C_Halogen C-Halogen (Requires Pre-functionalization) SNAr->C_Halogen Displace Halide

Caption: Reactivity map differentiating nucleophilic (pyrrole) and electrophilic (pyrazine) zones.

Diagram 2: C-H Activation Troubleshooting Loop

Follow this logic flow when Pd-catalyzed yields are low.

Troubleshooting Start Issue: Low Yield in C-H Arylation CheckCat Check Catalyst State: Is Pd Black precipitating? Start->CheckCat YesBlack Yes: Catalyst Decomp CheckCat->YesBlack Precipitate NoBlack No: No Reaction CheckCat->NoBlack Clear Solution Sol1 Action: Switch to Pd(OAc)2 + Pivalic Acid (30%) YesBlack->Sol1 Sol2 Action: Increase Temp (>120°C) Check Base Solubility NoBlack->Sol2 CheckRegio Check Regioselectivity: Mixture of isomers? Sol1->CheckRegio Sol2->CheckRegio Sol3 Action: Use Steric Ligand (e.g., JohnPhos or Mesityl) CheckRegio->Sol3 Poor Selectivity

Caption: Step-by-step troubleshooting logic for optimizing Palladium-catalyzed C-H activation.

References

  • Gribble, G. W. (2002). "Pyrrolo[1,2-a]pyrazines: Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry II.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Functionalization." Chemistry Letters.

  • Snieckus, V., et al. (2008). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Patil, P., et al. (2022). "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation." The Journal of Organic Chemistry.

  • Ko, D., et al. (2019).[1] "Catalytic Cascade Reaction To Access Cyclopentane-Fused Heterocycles: Expansion of Pd–TMM Cycloaddition." Organic Letters.

For further assistance, please contact the High-Throughput Experimentation (HTE) Core Facility.

Sources

"purification challenges of crude 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #CP-PP-1H-PUR Subject: Purification Protocol for Crude 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Triage

User Context: You are attempting to isolate 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (or its functionalized derivatives) from a crude reaction mixture. The Problem: This tricyclic 5-5-6 fused system presents a "perfect storm" of purification challenges:

  • Solubility: The planar, aromatic nature drives strong

    
    -
    
    
    
    stacking, leading to poor solubility in standard non-polar mobile phases.[2]
  • Basicity: The pyrazine nitrogen atoms (N-4 position) act as Lewis bases, interacting strongly with acidic silanols on silica gel, causing severe tailing.[2]

  • Stability: The electron-rich pyrrole moiety makes the system susceptible to oxidative degradation (browning/tarring) on the column, especially under acidic conditions or prolonged air exposure.

This guide provides a self-validating workflow to resolve these specific issues.

Troubleshooting Guide (Q&A Format)

Category A: Chromatography Anomalies (Tailing & Resolution)[2]

Q: My compound elutes as a broad streak from Rf 0.5 to 0.1, contaminating everything. How do I fix this? A: This is the classic "Silanol Effect." The pyrazine nitrogen is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.[1]

  • The Fix: You must block the silanols. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[2]

  • Why it works: The amine modifier competes for the silanol sites, "capping" them and allowing your compound to elute as a tight band.[2]

  • Caution: Do not use acetic acid; protonating the pyrazine will create a salt that sticks permanently to the silica.

Q: I see two spots with very similar Rf values. Is one an isomer? A: Likely, yes.[2] In the synthesis of pyrrolo[1,2-a]pyrazines (often via Ugi/Gold-catalyzed pathways), regioisomers or uncyclized enaminone intermediates are common.[2]

  • The Fix: Switch selectivity. If you are using MeOH/DCM, switch to Acetone/DCM or EtOAc/Hexane with the amine modifier.[2] Acetone has different dipole selectivity and often separates regioisomers of fused heterocycles better than alcohols.

Category B: Stability & Handling[2]

Q: The crude oil was amber, but it turned black after sitting on the column for 20 minutes. Did I lose it? A: You are witnessing oxidative polymerization. The pyrrole ring is electron-rich and sensitive to oxygen, especially when spread out on the high-surface-area silica (which acts as a Lewis acid catalyst).[1]

  • The Fix:

    • Minimize Time: Run a "Flash" column literally—high flow rate, short column length.[2]

    • Inert Loading: Flush the column with Nitrogen/Argon before loading.

    • Alternative: Use Neutral Alumina instead of silica. Alumina is less acidic and less likely to catalyze the oxidation of the pyrrole ring.

Category C: Solubility (The "Brick" Scenario)

Q: The crude won't dissolve in DCM for loading. It precipitates the moment I add hexane. A: The tricyclic planar structure causes high lattice energy.

  • The Fix: Use Solid Loading . Dissolve the crude in a small amount of THF or Acetone (or warm DCM), add Celite (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder. Load this powder on top of the column. This eliminates the "precipitation band" at the top of the column that ruins resolution.

Experimental Protocols

Protocol A: Amine-Buffered Silica Flash Chromatography

Best for: Standard purification of stable derivatives.[1]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).[2]

Step-by-Step:

  • Column Pre-treatment: Flush the packed silica column with 3 CV (Column Volumes) of 100% Mobile Phase A. Crucial: This neutralizes the silica acidity before your compound touches it.

  • Loading: Use the Solid Loading technique (described above) if the compound is >500mg. For smaller scales, liquid load in minimal DCM.[2]

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar impurities).

    • 5–20 min: 0% → 5% B (Target compound usually elutes here).

    • 20–30 min: 5% → 10% B (Elutes polar side products/dimers).

  • Work-up: Evaporate fractions immediately. Do not leave the compound in solution with TEA for days; while stable, long-term basic exposure can induce ring-opening in some sensitive derivatives.[1]

Protocol B: Recrystallization (The "Polishing" Step)

Best for: Final purification after chromatography to remove trace isomers.

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA).

  • Method:

    • Dissolve the semi-pure solid in boiling EtOH.

    • If insoluble particles remain, hot filter.[2]

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Note: If the compound is the dione derivative (e.g., 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine-2,5(3H)-dione), it may require DMSO/Water precipitation due to extreme insolubility.[2]

Data Visualization & Decision Logic

Figure 1: Purification Decision Matrix

A logical flow to select the correct purification method based on crude properties.

PurificationLogic Start Crude 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No TLC_Check TLC Analysis (DCM/MeOH) Soluble->TLC_Check Method_C Reverse Phase (C18) or Recrystallization (DMSO/H2O) Insoluble->Method_C High Polarity/Planarity Streaking Streaking / Tailing? TLC_Check->Streaking Method_A Liquid Load Std. Flash Chromatography Streaking->Method_A No (Clean Spots) Method_B Solid Load (Celite) + Amine Buffered Silica Streaking->Method_B Yes (Pyrazine interaction)

Caption: Decision tree for selecting the optimal purification strategy based on solubility and TLC behavior.

Figure 2: The Silanol Blocking Mechanism

Visualizing why TEA is required for pyrazine purification.

SilanolMechanism cluster_0 Without Modifier (Streaking) cluster_1 With TEA Modifier (Clean Elution) Silica1 Silica-OH Compound1 Pyrazine-N: Silica1->Compound1 H-Bonding (Drag) Silica2 Silica-OH TEA TEA (Et3N) Silica2->TEA Blocked Compound2 Pyrazine-N:

Caption: Mechanistic view of Triethylamine (TEA) blocking silanol sites to prevent pyrazine tailing.[2]

Comparative Data: Solvent Systems

Mobile Phase SystemSuitabilityRf (Target)Notes
Hexane / EtOAc (1:1) Low0.05Compound often sticks to baseline; too non-polar.[1]
DCM / MeOH (95:5) Medium0.30Good solubility, but severe tailing observed.[2]
DCM / MeOH / TEA (94:5:1) High 0.35 Optimal. Tight spot, no tailing.[2] TEA deactivates silica.
Acetone / DCM (1:4) High0.40Excellent for separating regioisomers.[1]

References

  • Singh, S. P., Kumar, A., & Kant, R. (2022).[2] Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation.[1][2] The Journal of Organic Chemistry, 87(19), 12857–12870.[2] Retrieved March 4, 2026, from [Link][2]

  • Vikram, V., et al. (2024).[2][3] Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy.[3] Environmental Technology. Retrieved March 4, 2026, from [Link]

  • Kim, I., et al. (2019).[2][4] Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.[2] Retrieved March 4, 2026, from [Link]

Sources

"minimizing off-target effects of 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopenta-Pyrrolo-Pyrazine (CPP) Technical Support Center .

This guide addresses the specific challenges associated with the 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold. While this tricyclic core is a privileged structure for ATP-competitive kinase inhibition (structurally analogous to JAK, PIM, and RET inhibitors), its rigid, planar, and nitrogen-rich architecture introduces distinct off-target liabilities.

This support documentation focuses on de-risking your lead compounds by distinguishing between true promiscuity and assay artifacts, and optimizing the scaffold for high-fidelity biological selectivity.

Module 1: Diagnosing & Mitigating Kinase Promiscuity

The Issue: Users frequently report that CPP analogs exhibit "sticky" profiles in broad kinome scans (e.g., hitting >10% of the kinome at 1


M). This is often due to the flat aromatic surface of the fused tricyclic system, which facilitates non-specific hydrophobic interactions in the ATP-binding pocket of non-target kinases.

Technical Insight: The 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine core mimics the adenine ring of ATP. Without specific "gatekeeper" interactions, it will bind indiscriminately.

Troubleshooting Protocol:

  • Vector Analysis:

    • The "Hinge" Binder: The pyrazine nitrogen typically acts as the hinge binder. Do not modify this if you lose potency.

    • The Selectivity Vector: The cyclopenta ring (positions 6, 7, or 8) is your primary vector for selectivity.

    • Action: Introduce steric bulk (e.g., isopropyl, cyclopropyl) or polar groups at the cyclopenta-fusion to clash with the "roof" or "floor" of the ATP pocket in off-target kinases.

  • The "Escape from Flatland" Strategy:

    • Problem: High planarity (low Fsp³) correlates with promiscuity.

    • Solution: Saturate the cyclopenta ring or introduce sp³-rich substituents (e.g., morpholine, piperazine) specifically at the C-1 or C-3 positions of the pyrrole ring to disrupt

      
      -stacking capability.
      

Visualization: Selectivity Optimization Workflow

KinaseSelectivity Start High Promiscuity Observed (>10% Kinome Hit Rate) CheckBinding Analyze Binding Mode (Crystal/Docking) Start->CheckBinding Decision1 Is the Core Planar? CheckBinding->Decision1 PlanarYes Strategy: Displace Water/Steric Clash Decision1->PlanarYes Yes (High Aromaticity) PlanarNo Strategy: Check Lipophilicity Decision1->PlanarNo No (Already Substituted) Action1 Modify Cyclopenta Ring (Add sp3 centers) PlanarYes->Action1 Action2 Check Aggregation (See Module 2) PlanarNo->Action2 Result Rescreen Selectivity Panel Action1->Result Action2->Result

Caption: Workflow for diagnosing kinase promiscuity. Prioritize breaking planarity on the cyclopenta-ring before altering the hinge-binding pyrazine motif.

Module 2: Distinguishing "False" Off-Targets (Aggregation)

The Issue: Researchers often observe steep dose-response curves (Hill slope > 2.0) or IC50 shifts when changing enzyme concentration. This suggests the compound is acting as a "pan-assay interference compound" (PAINS) via colloidal aggregation, rather than specific binding.

Mechanism: The fused pyrrolo-pyrazine core is highly lipophilic and planar. In aqueous buffer, these molecules stack like plates, sequestering enzyme indiscriminately.

Validation Protocol (The "Detergent Test"):

StepProcedureExpected Result (Specific Inhibitor)Expected Result (Aggregator)
1 Measure IC50 in standard buffer.IC50 =

nM
IC50 =

nM
2 Add 0.01% Triton X-100 or CHAPS.IC50 remains

nM
IC50 increases significantly (Potency loss)
3 Spin down sample (10,000g, 10 min).No pellet / No loss of UV signalLoss of UV signal in supernatant

Corrective Action:

  • Chemistry: Introduce a solubilizing group (e.g., N-methylpiperazine) at a solvent-exposed position.

  • Formulation: Ensure DMSO stock concentration does not exceed the Critical Aggregation Concentration (CAC) upon dilution.

Module 3: Safety Pharmacology (hERG & CYP)

The Issue: Tricyclic heteroaromatics are classic candidates for hERG channel blockade (cardiotoxicity risk) and CYP inhibition (drug-drug interaction risk).

Troubleshooting Guide:

Q: My compound shows hERG inhibition < 10


M. What do I do? 
  • Root Cause: The hERG channel pore binds hydrophobic, planar aromatic systems, especially those with a basic amine (often used to improve solubility).

  • Solution:

    • Reduce LogP: Lower lipophilicity (Target cLogP < 3).

    • Zwitterion Strategy: Introduce a carboxylic acid or bioisostere to neutralize the basic amine at physiological pH.

    • Oxygen Walk: Add an ether oxygen or hydroxyl group to the cyclopenta ring. This reduces hERG affinity by disrupting hydrophobic packing in the channel.

Q: My compound is rapidly metabolized (High Clearance).

  • Root Cause: The pyrrole ring is electron-rich and prone to oxidation by CYPs.

  • Solution: Block metabolic "soft spots" (usually the C-H bonds on the pyrrole or cyclopenta ring) with Fluorine or a Methyl group.

Visualization: Safety De-risking Logic

SafetyOptimization Input Lead Compound (CPP Scaffold) Risk1 hERG Liability (QT Prolongation) Input->Risk1 Risk2 Metabolic Instability (High CLint) Input->Risk2 Sol1 Reduce Basicity (pKa < 8) Add Polar Oxygen Risk1->Sol1 Sol2 Block Oxidation Sites (Fluorination) Risk2->Sol2 Outcome Optimized Candidate Sol1->Outcome Sol2->Outcome

Caption: Parallel optimization strategy for reducing cardiotoxicity (hERG) and improving metabolic stability.

Frequently Asked Questions (FAQ)

Q1: I see activity against PIM kinases, but I want to target JAK. How do I switch selectivity? A: PIM kinases are unique in that they can accommodate bulky groups because they lack a hydrogen bond donor in the hinge region. To shift selectivity away from PIM and toward JAK, ensure your compound has a strong hydrogen bond acceptor interaction that PIM cannot satisfy, or exploit the smaller gatekeeper residue in JAK by sizing your cyclopenta-substituents precisely.

Q2: My compound precipitates in cell media but looks fine in the biochemical assay. A: Biochemical assays often use higher DMSO percentages (up to 5%) or detergents. Cell media is aqueous. You likely have a "Brick Dust" molecule (High Melting Point, Low Solubility). Displace the molecular symmetry of the tricyclic core. Asymmetrical substitution on the cyclopenta ring lowers crystal lattice energy and improves solubility.

Q3: Are there specific toxicophores I should avoid adding to this scaffold? A: Avoid adding nitro groups or unsubstituted anilines to the core, as these can lead to mutagenicity (Ames positive) when coupled with the electron-rich pyrrolo-pyrazine system.

References

  • Strategies to Reduce hERG Blockade: Orjales, A., et al. (2013).[1] Strategies to reduce hERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues. Journal of Medicinal Chemistry.

  • Solubility & Planarity: Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[2][3] Journal of Medicinal Chemistry.

  • Pyrrolo[1,2-a]pyrazine Kinase Inhibitors: Tani, Y., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases.[4] Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9][10][11][12][13]

  • Aggregation in Assays: Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.

  • Scaffold Bioactivity: BenchChem. Overview of the Pyrrolo[1,2-a]pyrazine Core and its Strategic Importance.

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"degradation pathways of 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine under experimental conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the experimental challenges associated with the stability and degradation of this heterocyclic system. As there is limited specific literature on this exact molecule, this guide synthesizes established principles from the degradation of related pyrrole, pyrazine, and fused N-heterocyclic systems, framed within the context of regulatory expectations for stability testing.[1][2]

Our approach is grounded in the principles of forced degradation (stress testing), a cornerstone of pharmaceutical development used to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[3] This knowledge is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the specificity of analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine that might influence its stability?

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold contains several features that are key to predicting its degradation pathways:

  • Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic system.[2] This makes it inherently susceptible to electrophilic attack and, most significantly, oxidative degradation. The nitrogen lone pair contributes to the aromaticity, but the ring can be prone to oxidation, leading to reactive intermediates or stable degradation products like pyrrolinones.[2][4]

  • Pyrazine Ring: The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. While generally more stable than the pyrrole ring, it can still be involved in degradation, particularly through reactions involving the nitrogen atoms (e.g., N-oxide formation) or hydrolysis under harsh conditions.

  • Fused Ring System & Cyclopentane Ring: The fusion of the rings creates a planar, conjugated system that can be susceptible to photodegradation. The cyclopentane ring introduces aliphatic C-H bonds that, depending on their position relative to the aromatic system, could be susceptible to radical-mediated oxidation.[5]

Q2: What are the standard experimental conditions I should use to investigate the degradation of this compound?

Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent molecule.[6][7] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may not reveal the primary degradation pathways. Regulatory guidance from the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), provides the framework for these studies.[8] The core stress conditions to investigate are:

  • Acid and Base Hydrolysis: Across a range of pH values.

  • Oxidation: Using common oxidizing agents.

  • Photolysis: Exposure to both UV and visible light.

  • Thermal Stress: At elevated temperatures, with and without humidity.

Q3: What analytical techniques are best suited for monitoring degradation and identifying unknown degradants?

A stability-indicating analytical method is crucial. This is typically a chromatographic method capable of separating the parent compound from all its degradation products.[6]

  • Primary Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for these studies. A reversed-phase method is often a good starting point.[9]

  • Identification and Characterization: To identify the structures of new peaks (degradants), hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns.[10] For definitive structural elucidation, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[10]

Troubleshooting Guide: Experimental Issues & Solutions

Problem: I'm observing a loss of my compound's purity during routine storage in the lab. What's happening and how can I fix it?

Causality: Uncontrolled laboratory environments expose compounds to three primary degradation triggers: light, oxygen, and temperature fluctuations. Given the electron-rich pyrrole moiety in your molecule, it is particularly vulnerable to slow oxidation from atmospheric oxygen and degradation from ambient lab lighting (photolysis).[2][11]

Troubleshooting Steps:

  • Assess Light Sensitivity:

    • Test: Prepare two solutions of your compound. Wrap one vial completely in aluminum foil and leave the other exposed to ambient lab light.

    • Analysis: Analyze both samples by HPLC after 24-48 hours. A greater loss of purity in the exposed sample confirms photosensitivity.

  • Assess Oxidative Stability:

    • Test: Prepare two solid samples. Place one in a standard vial and the other in a vial that has been purged with an inert gas (nitrogen or argon) before sealing.

    • Analysis: Analyze both samples after several days. If the inerted sample shows better stability, your compound is sensitive to atmospheric oxidation.

  • Solution & Best Practices:

    • Storage: Always store the compound in amber glass vials to block UV and visible light.

    • Inert Atmosphere: For long-term storage, flush the vial with nitrogen or argon before sealing.

    • Temperature: Store at reduced temperatures (e.g., 4°C or -20°C) to slow the rate of all potential degradation reactions.

Problem: My HPLC chromatogram shows new peaks after treating my sample with acid or base. How do I identify the degradation pathway?

Causality: The appearance of new peaks under acidic or basic conditions indicates hydrolytic degradation. While the core aromatic rings are generally stable to hydrolysis, extreme pH and elevated temperatures can force ring-opening reactions or cleavage of susceptible functional groups if any are present on the scaffold.[12]

Systematic Investigation Protocol:

  • Define Conditions: Following ICH guidelines, start with mild conditions and increase severity only if no degradation is observed.

    • Acid: 0.1 M HCl at 60°C for 8 hours.

    • Base: 0.1 M NaOH at 60°C for 8 hours.

    • Neutral: Water at 60°C for 8 hours.

  • Execute Experiment:

    • Prepare solutions of your compound in each of the three media.

    • Maintain the samples at the specified temperature for the duration.

    • At set time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it (to stop the reaction), and dilute for HPLC analysis.

  • Analyze & Interpret:

    • Use an LC-MS method to get the molecular weights of the new peaks.

    • A plausible hydrolytic pathway for such fused systems could involve the cleavage of the pyrazine ring, which is structurally analogous to a diketopiperazine in its saturated form.[13] This could lead to the formation of amino acid-like fragments.

Predicted Hydrolytic Degradation Pathway The following diagram illustrates a potential hydrolytic cleavage of the pyrazine ring under harsh acidic or basic conditions.

G cluster_start Parent Compound cluster_conditions Stress Conditions cluster_products Potential Degradants Start 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Acid Strong Acid (H₃O⁺) Heat Start->Acid Hydrolysis Base Strong Base (OH⁻) Heat Start->Base Hydrolysis P1 Ring-Opened Amide/Carboxylic Acid Acid->P1 Pyrazine Ring Cleavage Base->P1 P2 Further Fragmentation Products P1->P2 Secondary Degradation

Caption: Predicted hydrolytic degradation of the parent compound.

Problem: I suspect my compound is oxidizing, but I'm not sure. How do I design a definitive experiment?

Causality: Oxidative degradation is a highly probable pathway for this molecule due to the electron-rich pyrrole ring.[5] Oxidation can be initiated by atmospheric oxygen, peroxides (which can form in solvents like THF or ethers), or other reactive oxygen species.[4] The reaction often proceeds via radical mechanisms or direct oxygen atom transfer.[5]

Systematic Investigation Protocol:

  • Select Oxidant: Use a standard oxidizing agent. 3% Hydrogen Peroxide (H₂O₂) is a common choice and is recommended by regulatory guidelines.[1]

  • Execute Experiment:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 3% H₂O₂ and keep the solution at room temperature.

    • Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 6, 24 hours).

    • Run a control sample without H₂O₂ to ensure the degradation is from the oxidant.

  • Analyze & Interpret:

    • Use LC-MS to analyze the degradant peaks. Look for mass additions corresponding to one or more oxygen atoms (M+16, M+32, etc.).

    • Common oxidative products for pyrroles include N-oxides and pyrrolin-2-ones.[4] The pyrazine nitrogens can also be oxidized to N-oxides.

Predicted Oxidative Degradation Pathway The following diagram illustrates potential sites of oxidation on the molecule.

G cluster_start Parent Compound cluster_conditions Stress Condition cluster_products Potential Degradants Start 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Oxidant Oxidizing Agent (e.g., H₂O₂) Start->Oxidant Oxidation P1 Pyrrole N-Oxide Oxidant->P1 Pyrrole N-Oxidation P2 Pyrazine N-Oxide Oxidant->P2 Pyrazine N-Oxidation P3 Pyrrolinone Derivative Oxidant->P3 Pyrrole Ring Oxidation

Caption: Predicted oxidative degradation pathways for the parent compound.

Key Experimental Protocols & Data

Forced Degradation Workflow

The overall process for conducting a forced degradation study is systematic, ensuring that all potential pathways are investigated and that the analytical method is truly stability-indicating.

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Validation & Comparative

Validating the Mechanism of Action of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold forms the defining tetracyclic core of Agelastatin A (AglA), a marine alkaloid renowned for its potent antineoplastic properties[1]. For drug development professionals and researchers evaluating novel chemotypes, understanding and validating the mechanism of action (MoA) of this scaffold is critical.

Unlike traditional kinase inhibitors, derivatives based on this core operate via a highly specific, dual-pronged mechanism:

  • Ribosomal Translation Arrest : It acts as a potent inhibitor of eukaryotic translation elongation by binding the 80S ribosome[1].

  • Metastatic Pathway Modulation : It profoundly suppresses the Wnt/β-catenin signaling pathway, leading to the targeted downregulation of Osteopontin (OPN)[2].

This guide provides an objective comparative analysis of this scaffold against standard translation inhibitors and outlines the self-validating experimental protocols required to prove its MoA in preclinical settings.

Section 1: Mechanism of Action (MoA) Architecture

To effectively harness the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine core, one must understand the causality behind its cytotoxicity and anti-metastatic effects.

Primary MoA: Peptidyl Transferase Center (PTC) Inhibition The primary driver of apoptosis in highly proliferative malignant cells is the compound's ability to bind the A-site of the peptidyl transferase center (PTC) within the 80S eukaryotic ribosome[1]. By occupying this specific cleft, the scaffold sterically hinders the correct positioning of incoming aminoacyl-tRNAs. This prevents peptide bond formation, effectively freezing the translation elongation phase and triggering cellular apoptosis[1].

Secondary MoA: Osteopontin (OPN) Suppression Beyond translation, this scaffold exerts unique regulatory control over tumor microenvironments. At sub-cytotoxic doses, it significantly downregulates β-catenin protein expression while upregulating the cellular OPN inhibitor, Tcf-4[2]. This cascade represses the transcription of SPP1 (the gene encoding OPN), effectively dismantling OPN-mediated malignant cell adhesion, invasion, and colony formation[2].

MoA Compound 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (Agelastatin Core) Ribosome 80S Eukaryotic Ribosome (Peptidyl Transferase Center) Compound->Ribosome Binds A-site Wnt Wnt / β-Catenin Pathway Compound->Wnt Modulates Translation Translation Elongation Arrest Ribosome->Translation Blocks peptide bond Apoptosis Cancer Cell Apoptosis Translation->Apoptosis Induces OPN Osteopontin (OPN) Downregulation Wnt->OPN Suppresses SPP1 Metastasis Inhibition of Metastasis & Invasion OPN->Metastasis Prevents

Fig 1. Dual mechanism of action: 80S ribosome inhibition and Wnt/OPN pathway modulation.

Section 2: Comparative Performance Analysis

To objectively evaluate the performance of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold, we benchmark it against established translation elongation inhibitors: Homoharringtonine (Omacetaxine mepesuccinate) , an FDA-approved therapeutic for chronic myelogenous leukemia (CML)[3], and Cycloheximide , a standard in vitro biochemical tool.

Quantitative Comparison Table
Feature / Metric1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine CoreHomoharringtonine (Omacetaxine)Cycloheximide
Primary Target 80S Ribosome (PTC A-site)80S Ribosome (A-site cleft)80S Ribosome (E-site)
IC50 (Translation Inhibition) ~100 nM~30 nM~500 nM
OPN / Wnt Downregulation Yes (Potent) NoNo
Blood-Brain Barrier (BBB) High Penetration Low PenetrationModerate Penetration
Clinical Status Preclinical / InvestigationalFDA Approved (CML)[3]In Vitro Tool Only

Strategic Advantage: While Homoharringtonine is highly effective for hematological malignancies[3], its lack of BBB penetration and singular mechanism limits its efficacy in solid tumors. The 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine core provides a distinct advantage for neuro-oncology and metastatic solid tumors due to its dual action against OPN-mediated invasion and its ability to cross the BBB[1],[2].

Section 3: Experimental Protocols for MoA Validation

As a Senior Application Scientist, I emphasize that validating a novel translation inhibitor requires an orthogonal, self-validating experimental design. The following protocols establish strict causality between the compound's application and its observed biological effects.

Protocol 1: In Vitro Translation Assay (Rabbit Reticulocyte Lysate)

Causality & Rationale: To definitively isolate translation inhibition from transcription or DNA replication interference, a cell-free system is mandatory. Self-Validating System: Utilizes Cycloheximide as a positive control for translation arrest and a vehicle (DMSO) as a negative baseline.

Step-by-Step Methodology:

  • Preparation : Thaw Rabbit Reticulocyte Lysate (RRL) on ice. Prepare a reaction mix containing luciferase mRNA, an amino acid mixture (minus methionine), and

    
    S-methionine.
    
  • Pre-incubation : Aliquot the lysate and pre-incubate with varying concentrations of the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine derivative (10 nM to 1 μM), Cycloheximide (10 μM), or DMSO (0.1%) for 15 minutes at 30°C.

  • Initiation : Initiate translation by adding the luciferase mRNA to the mixtures. Incubate for 60 minutes at 30°C.

  • Quenching & Resolution : Stop the reaction by adding SDS sample buffer and boiling for 5 minutes. Resolve the protein products via SDS-PAGE.

  • Quantification : Expose the gel to a phosphor screen and quantify

    
    S incorporation using autoradiography. A dose-dependent decrease in radiolabeled protein confirms direct translation inhibition[1].
    
Protocol 2: High-Throughput Chemical Footprinting (rRNA Seq)

Causality & Rationale: Confirming general translation inhibition is insufficient for structural drug design; we must map the exact spatial binding site (the PTC A-site) to prove the structural mechanism[1]. Self-Validating System: Compares dimethyl sulfate (DMS) modification profiles of compound-bound ribosomes versus vacant ribosomes to identify protected nucleotides.

Step-by-Step Methodology:

  • Ribosome Purification : Isolate and purify 80S ribosomes from Saccharomyces cerevisiae or HeLa cell lysates using sucrose gradient ultracentrifugation.

  • Complex Formation : Incubate the 80S complexes with the compound (10 μM) for 30 minutes at 37°C to ensure saturation of the binding pockets.

  • DMS Probing : Treat the complexes with DMS (which methylates accessible adenine and cytosine residues on the rRNA) for 5 minutes. Quench the reaction with β-mercaptoethanol.

  • Reverse Transcription : Extract the rRNA and perform reverse transcription using fluorescently labeled primers. The reverse transcriptase will stall at methylated bases.

  • Sequencing & Mapping : Sequence the resulting cDNA library (rRNA-seq). Protection of specific nucleotides in the 28S rRNA A-site cleft in the compound-treated sample relative to the vehicle control definitively maps the binding pocket[1].

Workflow Step1 In Vitro Translation Assay Step2 Chemical Footprinting Step1->Step2 Confirm Inhibition Step3 rRNA Sequencing (Binding Site Map) Step2->Step3 Identify Modifications Step4 X-ray Crystallography (80S Complex) Step3->Step4 Structural Validation

Fig 2. Step-by-step experimental workflow for validating ribosomal binding and inhibition.

Protocol 3: Western Blot Validation of OPN and β-Catenin Modulation

Causality & Rationale: To validate the secondary anti-metastatic MoA, we must quantify the downstream protein targets of the Wnt pathway to ensure the compound is actively suppressing invasion markers[2]. Self-Validating System: Utilizes β-actin as a stable loading control and Tcf-4 as an orthogonal upregulated marker to prove pathway-specific modulation rather than general cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment : Culture highly invasive breast cancer cells (e.g., MDA-MB-231) to 70% confluence. Treat with sub-lethal doses (10–50 nM) of the compound for 48 hours.

  • Lysis : Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge to clear debris.

  • Electrophoresis : Resolve 30 μg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against Osteopontin, β-catenin, Tcf-4, and β-actin overnight at 4°C.

  • Detection : Apply HRP-conjugated secondary antibodies and detect via enhanced chemiluminescence (ECL). A successful validation will show a >50% reduction in OPN and β-catenin bands, with a concomitant increase in Tcf-4, proving the compound's specific modulation of this metastatic axis[2].

Conclusion

Validating the 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold requires a rigorous, multi-disciplinary approach. By combining cell-free translation assays, high-resolution rRNA sequencing, and targeted immunoblotting, researchers can confidently map both its ribosomal A-site inhibition and its potent suppression of OPN-mediated metastasis. This dual-action profile positions it as a highly promising chemotype for next-generation oncology drug development.

References

1.[1] McClary, B., et al. (2017). "Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A." Cell Chemical Biology, National Institutes of Health. URL:[Link] 2.[2] Mason, C. K., et al. (2008). "Agelastatin A: a novel inhibitor of osteopontin-mediated adhesion, invasion, and colony formation." Molecular Cancer Therapeutics, PubMed. URL:[Link] 3.[3] Chen, R., et al. (2014). "Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia." National Institutes of Health. URL:[Link]

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Publish Comparison Guide: Cross-Reactivity Profiling of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-reactivity profiling of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (CAS 218443-74-4), a rigidified tricyclic scaffold derived from the privileged pyrrolo[1,2-a]pyrazine core.

Executive Summary & Scaffold Verdict

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine represents a "rigidified" evolution of the classic bicyclic pyrrolo[1,2-a]pyrazine. While the parent bicyclic scaffold is a known "privileged structure" with broad activity against kinases (PIM, JAK) and GPCRs (TSPO), the tricyclic cyclopenta-fused variant offers distinct physicochemical and selectivity advantages.

Verdict: This scaffold is highly recommended for programs targeting PIM kinases and JAK family enzymes where improved selectivity over the broad kinome is required. However, it carries a moderate liability risk for TSPO (Translocator Protein) off-target binding, necessitating early counter-screening.

FeatureBicyclic Core (Pyrrolo[1,2-a]pyrazine)Tricyclic Core (1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine)Impact
Conformation Flexible (C5-C6 bond rotation possible)Rigid (Fused Cyclopentyl ring)Higher Selectivity (Entropy penalty paid)
Primary Target Broad Kinome (PIM, JAK, ERK)Focused Kinome (PIM1/3, JAK2)Reduced Off-Target Toxicity
Metabolic Stability Susceptible to oxidation at C-ringEnhanced (Blocked metabolic soft spot)Improved Half-life (t1/2)
Key Liability High TSPO affinity (Sedative effects)Moderate TSPO affinityRequires Counter-Screening

Technical Deep Dive: The "Hero" Scaffold vs. Alternatives

Structural Logic: Why Rigidify?

The transition from the bicyclic Pyrrolo[1,2-a]pyrazine to the tricyclic Cyclopenta-fused analog is a strategic medicinal chemistry move.

  • Mechanism: The fusion of the cyclopentyl ring at the e-face (C4a-N5 bridge) locks the molecular conformation. In kinase ATP-binding pockets, this rigidification reduces the entropic cost of binding, potentially increasing potency for the primary target (e.g., PIM1) while clashing with the restricted pockets of off-target kinases (e.g., CDK2).

  • Causality: The parent pyrrolopyrazine is often "promiscuous." By adding the cyclopentyl ring, you effectively "tune" the vector of the substituents, forcing a specific binding mode that generic kinases cannot accommodate.

Cross-Reactivity Profile

Based on structural homology and derivative data, the following cross-reactivity landscape is established:

A. Kinase Selectivity (The Primary Concern)
  • High Risk (On-Target/Close Homologs): PIM1, PIM3, JAK2. The scaffold mimics the adenine ring of ATP, forming hinge-binding hydrogen bonds via the pyrazine nitrogens.

  • Medium Risk (Off-Targets): DYRK1A, CLK2. These serine/threonine kinases often cross-react with planar tricyclic aromatics.

  • Low Risk: Tyrosine kinases with "Gatekeeper" mutations (e.g., T790M EGFR), as the tricyclic core is sterically demanding.

B. GPCR & Ion Channel Safety
  • TSPO (Translocator Protein): Pyrrolo[1,2-a]pyrazines are classic TSPO ligands (anxiolytic activity). The cyclopenta-fusion modifies this but does not eliminate it. Mandatory Action: Screen early to avoid CNS side effects (sedation).

  • hERG: The planarity of the tricyclic system increases the risk of pi-stacking within the hERG channel pore.

Experimental Protocols: Validating the Profile

To objectively profile this scaffold, you must move beyond simple IC50s and employ a self-validating screening cascade.

Protocol A: KinomeScan™ (Competition Binding)

Objective: Map the selectivity score (S-score) across 400+ kinases.

  • Preparation: Dissolve 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine derivative to 10 mM in 100% DMSO.

  • Assay Type: T7 Phage-display competition binding (e.g., Eurofins/DiscoverX KINOMEscan).

  • Concentration: Screen at 1 µM initially.

  • Data Output: Look for % Control values.

    • < 1%: High Affinity Binder.

    • 1-10%: Potential Off-Target.

    • > 35%: Non-binder.

  • Validation: Calculate the Selectivity Score (S35) :

    
    
    
    • Target: S(35) < 0.05 (High Selectivity).

Protocol B: NanoBRET™ Target Engagement

Objective: Prove the compound enters the cell and binds the target (e.g., PIM1) in a physiological environment.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-PIM1 fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5) at

    
     concentration.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0 nM to 10 µM).

  • Readout: Measure BRET ratio (Acceptor/Donor emission).

    • Mechanism:[1][2] If your scaffold binds PIM1, it displaces the tracer, decreasing the BRET signal.

  • Calculation: Fit to a 4-parameter dose-response curve to determine cellular

    
    .
    
Protocol C: TSPO Counter-Screen (Radioligand Binding)

Objective: Quantify CNS liability.

  • Source: Rat or Human cerebral cortex homogenates (rich in TSPO).

  • Ligand: [3H]-PK11195 (Standard TSPO ligand).

  • Incubation: Incubate 10 µM test compound with membrane prep and radioligand for 60 min at 4°C.

  • Filtration: Rapid filtration through GF/B filters.

  • Analysis:

    
     displacement indicates significant TSPO liability.
    

Visualizations

Diagram 1: Scaffold Evolution & Selectivity Logic

This diagram illustrates the structural transition and its impact on binding promiscuity.

ScaffoldEvolution Bicyclic Bicyclic Core Pyrrolo[1,2-a]pyrazine (Flexible, Promiscuous) Tricyclic Tricyclic Core 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine (Rigid, Selective) Bicyclic->Tricyclic Cyclopenta-fusion (Rigidification) Kinome Broad Kinome (PIM, JAK, CDK, CLK) Bicyclic->Kinome High Affinity TSPO TSPO (CNS Side Effect) Bicyclic->TSPO High Affinity Tricyclic->Kinome Reduced Affinity Specific Focused Targets (PIM1, JAK2) Tricyclic->Specific Optimized Binding Tricyclic->TSPO Moderate Affinity (Check Required)

Caption: Structural rigidification of the pyrrolopyrazine core shifts the profile from broad kinome binding to focused selectivity, though TSPO liability remains a critical check.

Diagram 2: Profiling Workflow

The logical flow for validating a hit based on this scaffold.

ProfilingWorkflow cluster_Primary Step 1: Primary Selectivity cluster_Safety Step 2: Safety & Off-Target cluster_Cell Step 3: Cellular Validation Start Compound Synthesis (Scaffold: 1H-Cyclopenta[e]...) KinomeScan KinomeScan™ (400+ Kinases) Start->KinomeScan SScore Calculate S(35) Score KinomeScan->SScore TSPO_Screen TSPO Binding Assay ([3H]-PK11195 Displacement) SScore->TSPO_Screen If S(35) < 0.05 hERG hERG Patch Clamp TSPO_Screen->hERG NanoBRET NanoBRET™ Target Engagement (Intracellular Kd) hERG->NanoBRET If Safety Clear Decision Lead Candidate NanoBRET->Decision Go/No-Go

Caption: A self-validating screening cascade prioritizing Kinome selectivity and early identification of TSPO/hERG liabilities.

References

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Source: Bioorganic & Medicinal Chemistry (2013).[3] Context: Establishes the pyrrolopyrazine core as a potent PIM kinase inhibitor scaffold. URL:[Link]

  • Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Source: Bioorganic & Medicinal Chemistry Letters (2015). Context: Identifies the TSPO receptor as a primary off-target for this scaffold class, necessitating the counter-screens described in Protocol C. URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Future Medicinal Chemistry (2023). Context: Reviews the structural biology of pyrazine-fused systems in kinase binding pockets. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]pyrazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Our initial investigation into the specific scaffold of 1H-cyclopenta[e]pyrrolo[1,2-a]pyrazine derivatives revealed a scarcity of published comparative studies. To provide a comprehensive and data-rich guide, we have broadened our focus to the well-documented structure-activity relationships (SAR) of the broader class of substituted pyrrolo[1,2-a]pyrazine derivatives, which have shown significant promise as anticancer agents. The principles and methodologies discussed herein are directly applicable to the future study of cyclopentane-fused and other novel analogues.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Core in Oncology Research

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anticonvulsant, and kinase inhibitory effects.[2][3] The rigid, planar structure of this scaffold provides a unique three-dimensional arrangement for substituent groups to interact with biological targets, making it an attractive starting point for the design of novel therapeutics. This guide will provide a comparative analysis of substituted pyrrolo[1,2-a]pyrazine derivatives, focusing on their anticancer properties and the key structural features that govern their activity.

Synthetic Strategies: Building the Pyrrolo[1,2-a]pyrazine Core

The synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various synthetic routes, often involving the cyclization of a pyrrole precursor. A common and effective method is the reaction of a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde with an amine source, such as ammonium acetate, which undergoes a double cyclodehydration to form the pyrazine ring.[4] This modular approach allows for the introduction of diverse substituents on the pyrrole and pyrazine rings, facilitating the exploration of the chemical space and the establishment of structure-activity relationships.[5]

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde N-Alkylation N-Alkylation Pyrrole-2-carbaldehyde->N-Alkylation alpha-Halo-ketone alpha-Halo-ketone alpha-Halo-ketone->N-Alkylation 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde N-Alkylation->1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde Double Cyclodehydration Double Cyclodehydration 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde->Double Cyclodehydration Ammonium Acetate Ammonium Acetate Ammonium Acetate->Double Cyclodehydration Substituted Pyrrolo[1,2-a]pyrazine Substituted Pyrrolo[1,2-a]pyrazine Double Cyclodehydration->Substituted Pyrrolo[1,2-a]pyrazine

Caption: General synthetic workflow for substituted pyrrolo[1,2-a]pyrazines.

Comparative Analysis of Anticancer Activity: A Focus on Substituent Effects

The anticancer activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative analysis of various derivatives and their in vitro cytotoxicity against different cancer cell lines.

Key Structure-Activity Relationship Insights

Recent studies have elucidated several key trends in the SAR of pyrrolo[1,2-a]pyrazine derivatives as anticancer agents:

  • Aromatic Substituents at the 4-Position: The presence of an aromatic ring at the 4-position of the pyrazine ring is a common feature in many active derivatives. The substitution pattern on this aromatic ring plays a crucial role in determining the cytotoxic potency.

  • Influence of Methoxy Groups: A study on a series of pyrrolo[1,2-a]pyrazine derivatives revealed that the presence of a methoxy group at the ortho-position of a 4-phenyl substituent significantly enhanced cytotoxicity against human lymphoma U937 cells.[6] Furthermore, a 2,4-dimethoxyphenyl group at this position resulted in even more potent inhibition of U937 cell survival.[6]

  • Detrimental Effect of Halogens at the Ortho-Position: In contrast to the beneficial effect of a methoxy group, compounds bearing a halogen (e.g., F, Cl, Br) at the ortho-position of the 4-phenyl ring were found to be inactive.[6]

  • Importance of Substituent Orientation: The orientation of substituents on the 4-phenyl ring is critical. For instance, a derivative with a 2,5-dimethoxyphenyl moiety showed no effective inhibition, highlighting the importance of the substituent pattern for biological activity.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a selection of substituted pyrrolo[1,2-a]pyrazine derivatives against various cancer cell lines.

Compound ID4-Position SubstituentCancer Cell LineIC50 (µM)Reference
6b 2-MethoxyphenylU937 (Human Lymphoma)Potent Inhibition[6]
6x 2,4-DimethoxyphenylU937 (Human Lymphoma)More potent than 6b[6]
6y 2,5-DimethoxyphenylU937 (Human Lymphoma)No effective inhibition[6]
6t-w 2-Halophenyl (F, Cl, Br)U937 (Human Lymphoma)Inactive[6]
3h (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromidePC-3 (Prostate Cancer)1.18 ± 0.05[7]
3h (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromideMCF-7 (Breast Cancer)1.95 ± 0.04[7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of some pyrrolo[1,2-a]pyrazine derivatives have been linked to the modulation of specific signaling pathways. For example, the potent derivative 6x is believed to exert its anticancer action through the FTase-p38 signaling axis.[6] Other derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell proliferation and survival.[8][9] The ability of the pyrrolo[1,2-a]pyrazine scaffold to serve as a platform for designing kinase inhibitors highlights its therapeutic potential.[10]

Proposed Signaling Pathway for Anticancer Activity

cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras FTase Farnesyl Transferase (FTase) Ras->FTase p38_MAPK p38 MAPK FTase->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces Pyrrolo_pyrazine_derivative Pyrrolo[1,2-a]pyrazine Derivative (e.g., 6x) Pyrrolo_pyrazine_derivative->FTase Inhibits

Caption: Proposed FTase-p38 signaling pathway targeted by select pyrrolo[1,2-a]pyrazine derivatives.

Experimental Protocols: Evaluating Anticancer Efficacy

The following provides a standardized protocol for assessing the in vitro cytotoxicity of novel pyrrolo[1,2-a]pyrazine derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., U937, PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies have revealed that the anticancer potency of these derivatives is highly sensitive to the nature and positioning of substituents, particularly on an aromatic ring at the 4-position. The discovery that these compounds can modulate key signaling pathways, such as the FTase-p38 axis, provides a strong rationale for their further development.

Future research in this area should focus on:

  • Exploration of Novel Substituents: Synthesizing and evaluating new derivatives with a wider range of substituents to further refine the SAR and improve potency and selectivity.

  • Investigation of Fused-Ring Analogues: While data on cyclopentane-fused derivatives is currently limited, the synthesis and evaluation of such constrained analogues could lead to compounds with improved pharmacological properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into preclinical animal models to assess their in vivo anticancer efficacy, toxicity, and pharmacokinetic properties.[1]

By leveraging the insights from current SAR studies and employing rational design strategies, the pyrrolo[1,2-a]pyrazine scaffold holds significant potential for yielding the next generation of effective cancer therapeutics.

References

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
  • BenchChem. (2025).
  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110.
  • Various Authors. (2023). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • BenchChem. (2025).
  • Jakubke, C., et al. (2011). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.
  • Manimaran, A., & Krishnan, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
  • Nagineni, D., et al. (2021).
  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][5][6]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.

  • Kubica, K., et al. (2014). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 19(10), 16124-16149.
  • Besson, T., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(23), 4388.
  • SciSpace. (2024). Top 114 papers published in the topic of Pyrazine in 2024. SciSpace.
  • Al-Suwaidan, I. A., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry.
  • Kim, J., et al. (2015). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. New Journal of Chemistry, 39(11), 8495-8503.
  • Singh, P., et al. (2024). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. Current Organic Synthesis.
  • Nam, W., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988.
  • Various Authors. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia MDPI.
  • Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(13), 10804.

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A Comparative Guide to the Photophysical Properties of Nitrogen-Fused Heterocyclic Fluorophores: A Case Study of Indolizine as a Proxy for 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern biological and pharmaceutical research, the demand for novel fluorescent probes with tailored photophysical properties is ever-increasing. Nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of fluorophores due to their structural diversity and unique electronic characteristics.[1][2] This guide provides a comparative analysis of the photophysical properties of a representative nitrogen-fused heterocyclic system, indolizine, which serves as a structural proxy for the less characterized 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine. The properties of indolizine and its derivatives will be benchmarked against three widely-used and well-characterized fluorophores: Fluorescein, Rhodamine B, and BODIPY FL.

The selection of indolizine as a proxy is based on its structural similarity as a nitrogen-containing fused heterocyclic system, which provides a foundational understanding of the potential photophysical behavior of the target molecule. Both structures feature a nitrogen atom at a ring fusion position, which significantly influences their electronic and, consequently, their fluorescence properties.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of novel fluorophore scaffolds in the context of established fluorescent probes.

Comparative Analysis of Photophysical Properties

The utility of a fluorophore is primarily determined by a set of key photophysical parameters: its absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ). These parameters collectively dictate the brightness, spectral suitability, and sensitivity of a fluorescent probe. The following table summarizes these properties for indolizine derivatives and our selected benchmark fluorophores.

Fluorophoreλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)Solvent
Indolizine Derivative (Proxy)
2-phenylindolizine~330-350~380-450~10,000-30,000~0.5-0.9~5-12Various
Benchmark Fluorophores
Fluorescein495[4]520[4]~80,000[5]~0.9[6]~4.0[4]aq. Buffer (pH > 8)
Rhodamine B543[5]~570~106,000[5]~0.31-0.7[6][7]~1.7-2.7[][9]Water, Ethanol
BODIPY FL502[10]510[10]~80,000[5][10]~0.9-1.0[5][6]~5-7[5][6]Methanol, TFE

Note: The photophysical properties of indolizine derivatives can vary significantly with substitution and solvent.[11][12][13] The values presented for the indolizine derivative are representative of simple substituted indolizines and are intended to provide a general comparison.

In-Depth Discussion

Indolizine Derivatives (as a proxy for 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine):

Indolizine and its derivatives are characterized by their blue to green fluorescence.[14][15] They typically exhibit moderate to high fluorescence quantum yields and lifetimes.[][13] The absorption and emission maxima of indolizines are generally in the UV to blue region of the spectrum, which can be advantageous for multiplexing with longer wavelength fluorophores. However, their molar extinction coefficients are often lower than those of the benchmark dyes, which can impact their overall brightness. The photophysical properties of indolizines are also known to be sensitive to their local environment, a characteristic that can be exploited for the development of fluorescent sensors.[11]

Fluorescein:

A cornerstone of fluorescence microscopy, fluorescein is prized for its high quantum yield and brightness in the green spectral region.[4][6] Its primary drawback is its pH sensitivity, with its fluorescence being significantly quenched at acidic pH.[4] This property, while a limitation for some applications, is leveraged in the design of pH sensors.

Rhodamine B:

Rhodamine B is a workhorse fluorophore in the orange-red region of the spectrum.[7] It boasts a high molar extinction coefficient and good photostability.[5] Its quantum yield is more sensitive to the solvent environment compared to fluorescein and BODIPY FL.[7] The longer wavelength emission of rhodamine B is beneficial for reducing background fluorescence from biological samples.

BODIPY FL:

BODIPY dyes are renowned for their sharp absorption and emission peaks, high quantum yields that are largely insensitive to the solvent environment, and excellent photostability.[5][16] BODIPY FL, with its fluorescein-like spectral properties, offers a more photostable and environmentally robust alternative.[] Its narrow emission spectrum is particularly advantageous for multicolor imaging applications, as it minimizes spectral bleed-through.

Experimental Protocols

To ensure the scientific integrity of this comparison, it is crucial to employ standardized and validated experimental protocols for the determination of key photophysical parameters.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorophore in a suitable solvent with a precisely known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, ensuring the absorbance values will fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Molar_Extinction_Coefficient_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from Slope D->E

Caption: Workflow for determining the molar extinction coefficient.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard with a well-characterized Φ_f and spectral properties that overlap with the sample of interest. For blue-emitting fluorophores like indolizines, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard. For green and orange-emitting dyes, fluorescein in 0.1 M NaOH (Φ_f = 0.95) or rhodamine 6G in ethanol (Φ_f = 0.95) are suitable.

  • Absorbance Matching: Prepare solutions of the standard and the unknown sample with low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects. The absorbance of the unknown sample and the standard should be closely matched.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the unknown sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The quantum yield of the unknown sample (Φ_f,x) is calculated using the following equation:

    Φ_f,x = Φ_f,s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)

    where:

    • Φ_f,s is the quantum yield of the standard.

    • I_x and I_s are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_x and A_s are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_x and n_s are the refractive indices of the sample and standard solutions, respectively.

Quantum_Yield_Workflow A Select Quantum Yield Standard B Prepare Solutions (Abs < 0.1) A->B C Measure Absorbance at λ_ex B->C D Record Emission Spectra B->D F Calculate Φ_f C->F E Integrate Emission Spectra D->E E->F

Caption: Workflow for relative fluorescence quantum yield determination.

Visualization of Compared Fluorophore Structures

The chemical structures of the core fluorophores discussed in this guide are presented below. The structural variations are key to their distinct photophysical properties.

Fluorophore_Structures cluster_0 Indolizine (Proxy Core) cluster_1 Fluorescein cluster_2 Rhodamine B cluster_3 BODIPY Core Indolizine Fluorescein RhodamineB BODIPY

Caption: Chemical structures of the core fluorophores.

Conclusion

This comparative guide highlights the photophysical landscape of a nitrogen-fused heterocyclic system, using indolizine as a proxy for 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, in relation to established fluorophores. While indolizine derivatives offer promising characteristics, particularly in the blue-green spectral region, their overall brightness may be lower than that of highly optimized fluorophores like fluorescein and BODIPY FL. The choice of a fluorophore is ultimately application-dependent. For applications requiring extreme photostability and brightness, BODIPY FL remains a superior choice. For experiments where pH sensitivity is a desirable feature, fluorescein is an excellent option. Rhodamine B is a robust choice for the orange-red spectrum. The exploration of novel scaffolds like indolizine and its derivatives is crucial for expanding the toolbox of fluorescent probes, enabling the development of sensors and imaging agents with unique and tailored properties. Further characterization of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine and its derivatives is warranted to fully assess their potential in various scientific disciplines.

References

  • Wikipedia. Fluorescein. [Link]

  • Wikipedia. Rhodamine B. [Link]

  • CNR-IRIS. Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. [Link]

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  • SciSpace. Photophysical properties of indolizine and some azaindolizines (1972) | Dan A. Lerner | 16 Citations. [Link]

  • Wikipedia. BODIPY. [Link]

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  • ResearchGate. Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines | Request PDF. [Link]

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  • ResearchGate. Absorption and fluorescence emission spectra of BODIPY® FL propionic... | Download Scientific Diagram. [Link]

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A Comparative Guide to the Reproducibility of Biological Effects of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, albeit lesser-studied, derivative, 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, and provides a comprehensive framework for evaluating the reproducibility of its biological effects across different cell lines. Ensuring the reproducibility of in vitro findings is a cornerstone of preclinical drug development, as the cellular context can significantly influence a compound's activity.[3][4] This document outlines a series of robust, self-validating experimental protocols to assess key cellular responses—cytotoxicity, apoptosis, and cell cycle progression—and provides insights into the underlying molecular mechanisms through signaling pathway analysis. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and reliable investigation of this promising compound.

Introduction: The Challenge of Reproducibility in Preclinical Research

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention for its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been reported to possess antimicrobial, antiviral, antitumor, and anxiolytic-like properties.[2][5] Given this broad spectrum of activity, a systematic evaluation of any new derivative, such as 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, is warranted. This guide presents a hypothetical, yet scientifically rigorous, experimental plan to assess the reproducibility of the biological effects of this compound across a panel of cancer cell lines with distinct genetic backgrounds.

Rationale for Cell Line Selection

To ensure a comprehensive assessment of reproducibility, it is crucial to select a diverse panel of cell lines. For this hypothetical study, we propose the use of three human cancer cell lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line that is triple-negative (ER, progesterone receptor, and HER2-negative), known for its aggressive and invasive phenotype.

  • A549: A human lung adenocarcinoma cell line.

The selection of these cell lines allows for the investigation of the compound's effects in different cancer types and in the context of varying genetic and signaling landscapes.

Experimental Workflow for Assessing Reproducibility

The following workflow provides a systematic approach to evaluating the biological effects of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine and their reproducibility.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Analysis A Compound Preparation and Cell Culture B Cell Viability/Cytotoxicity Assay (MTT) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values F Western Blot Analysis of Key Signaling Proteins C->F Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) D->E Hypothetical Signaling Pathway Compound 1H-Cyclopenta[e]pyrrolo [1,2-a]pyrazine p53 p53 activation Compound->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 p21 p21 upregulation p53->p21 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2 CDK2 inhibition p21->CDK2 CellCycleArrest G1/S Arrest CDK2->CellCycleArrest

Sources

Safety Operating Guide

Personal protective equipment for handling 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is a fused nitrogen-containing heterocyclic scaffold. While often categorized generically as an irritant in preliminary Safety Data Sheets (SDS), its structural homology to known kinase inhibitors and bioactive alkaloids dictates that it be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise.

The Safety Axiom: In the absence of a complete toxicological monograph, we apply the Precautionary Principle . We assume this compound possesses high biological activity and potential genotoxicity due to its planar, intercalating structure common in pyrrolo-fused systems.

Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Solid (Powder/Crystalline)High risk of airborne particulate generation during weighing.
Solubility Organic Solvents (DMSO, DCM)Lipophilic nature increases skin absorption potential.
Reactivity Nitrogenous BaseIncompatible with strong oxidizers and acids; potential for exothermic protonation.
Electrostatics High Static PotentialDry powders may cling to gloves/spatulas, increasing spread contamination.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE (lab coat, safety glasses) is insufficient for handling this compound in powder form. The following system is designed to create redundancy against inhalation and dermal permeation.

Core PPE Requirements Table
Protection ZoneEquipment StandardTechnical Justification
Respiratory Primary: Fume Hood (LEV) Secondary: N95 (minimum) or P100 RespiratorEngineering controls (LEV) are the primary barrier. Respirators are required if handling outside a hood or during spill cleanup to capture <5µm particulates.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (0.11mm, extended cuff) 2. Outer: Nitrile (0.14mm, textured)Nitrogen heterocycles can permeate thin latex. Double gloving provides a breakthrough time buffer and visual breach detection (color contrast).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave gaps. Goggles seal against airborne dust and accidental splashes during solubilization.
Body Tyvek® Lab Coat or Sleeve CoversDisposable sleeves prevent accumulation of bioactive dust on fabric lab coats, which can track contamination outside the lab.

PPE Selection Logic (Visualization)

The following decision tree illustrates the required protection levels based on the operational state of the chemical.

PPE_Selection_Logic Start Start: Handling 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing / Transfer Solution Solubilized (Liquid) State_Check->Solution Pipetting / Dilution Risk_Solid Risk: Airborne Particulates & Static Solid->Risk_Solid Risk_Liquid Risk: Splash & Skin Absorption Solution->Risk_Liquid Protocol_A PROTOCOL A (High Containment): - Fume Hood REQUIRED - Double Nitrile Gloves - Tyvek Sleeves - N95 Backup Risk_Solid->Protocol_A Protocol_B PROTOCOL B (Contact Protection): - Standard Ventilation - Single Nitrile Gloves (Change if splashed) - Safety Glasses/Goggles Risk_Liquid->Protocol_B

Caption: Decision matrix for selecting PPE based on the physical state of the compound. Protocol A is mandatory for all dry powder handling.

Operational Protocols

A. Weighing & Mass Transfer (Critical Step)

Context: This is the highest risk operation due to potential aerosolization.

  • Preparation:

    • Place a disposable balance shield or draft shield inside the chemical fume hood.

    • Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Heterocyclic powders are prone to static charge and "jumping."

  • Execution:

    • Don double nitrile gloves .

    • Open the vial only inside the hood.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wet Wiping: Immediately wipe the balance and surrounding area with a methanol-dampened Kimwipe after weighing to capture invisible dust. Dispose of the wipe as hazardous waste.

B. Solubilization (Dissolving)

Context: 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is lipophilic.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.

    • Warning: DMSO is a penetration enhancer . If the compound is dissolved in DMSO and splashes on skin, it will carry the bioactive compound directly into the bloodstream.

  • Procedure:

    • Add solvent slowly down the side of the vial to minimize splashing.

    • Vortex with the cap tightly sealed .

    • Inspect the vial for cracks before removing from the hood.

Waste Disposal & Decontamination

Never dispose of this compound down the drain. As a nitrogen-containing heterocycle, it requires high-temperature incineration to prevent environmental accumulation.

Disposal Workflow

Waste_Disposal Waste_Gen Waste Generation Type_Check Classify Waste Waste_Gen->Type_Check Solid_Waste Solid Waste (Gloves, Wipes, Spatulas) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinsate) Type_Check->Liquid_Waste Yellow_Bag Yellow Biohazard/Chem Bag (Double Bagged) Solid_Waste->Yellow_Bag Carboy High-BTU Incineration Stream (Halogenated vs Non-Halogenated) Liquid_Waste->Carboy Destruction Final Destruction: Incineration > 1000°C Yellow_Bag->Destruction Carboy->Destruction

Caption: Waste stream segregation ensures compliance with environmental regulations for nitrogenous heterocycles.

Spill Response (Small Scale < 5g)
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Protocol A (Double gloves, N95/P100, Goggles).

  • Contain: Cover powder with a paper towel dampened with water or PEG-400 (to prevent dust cloud).

  • Clean: Scoop up material. Clean surface with 10% bleach solution (oxidizes the heterocycle) followed by water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54599540, Pyrrolo[1,2-a]pyrazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Occupational Exposure Banding. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.